6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-5-4-6-8(11-7(5)9)12-3-2-10-6/h4,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBOWKKGCCRBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1I)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679056 | |
| Record name | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-45-0 | |
| Record name | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This document provides a comprehensive overview of a proposed synthetic route for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is designed for researchers, scientists, and professionals in the field of drug development and is based on established chemical transformations for analogous structures.
Chemical Properties
| Property | Value |
| CAS Number | 1261365-45-0 |
| Molecular Formula | C₈H₉IN₂O |
| Molecular Weight | 276.07 g/mol |
| Appearance | Solid |
| SMILES | Cc1cc2NCCOc2nc1I |
| InChI Key | URBOWKKGCCRBSG-UHFFFAOYSA-N |
Proposed Synthetic Pathway
The synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine can be envisioned in a two-step process starting from the commercially available 2-amino-4-methylpyridine. The key steps involve the regioselective iodination of the pyridine ring followed by the construction of the oxazine ring through cyclization with a suitable two-carbon synthon.
Caption: Proposed two-step synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of the target compound, based on analogous procedures found in the literature for similar molecules.
Step 1: Synthesis of 2-Amino-5-iodo-4-methylpyridine
This procedure is adapted from methods for the iodination of 2-aminopyridine derivatives.[1][2]
Method A: Using Iodine and Hydrogen Peroxide [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq.) in water.
-
Addition of Iodine: Add iodine (1.0-1.2 eq.) portion-wise to the stirred solution. Maintain the temperature of the reaction mixture.
-
Oxidation: After the addition of iodine is complete, add hydrogen peroxide (0.3-1.2 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter the precipitate. Wash the filter cake with cold water and dry to afford the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 2-amino-5-iodo-4-methylpyridine.
Method B: Using N-Iodosuccinimide (NIS) [1]
-
Reaction Setup: Dissolve 2-amino-4-methylpyridine (1.0 eq.) in a suitable solvent such as benzene or another inert organic solvent in a round-bottom flask.
-
Addition of Reagents: Add a catalytic amount of acetic acid (AcOH) followed by N-Iodosuccinimide (NIS) (1.0 eq.).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
| Reagent | Molar Eq. (Method A) | Molar Eq. (Method B) |
| 2-Amino-4-methylpyridine | 1.0 | 1.0 |
| Iodine | 1.0 - 1.2 | - |
| Hydrogen Peroxide | 0.3 - 1.2 | - |
| N-Iodosuccinimide (NIS) | - | 1.0 |
| Acetic Acid | - | Catalytic |
Step 2: Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This cyclization step is based on general procedures for the formation of oxazine rings from 2-aminopyridine derivatives.
-
Reaction Setup: To a solution of 2-amino-5-iodo-4-methylpyridine (1.0 eq.) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO, add a base (e.g., potassium carbonate, sodium hydride).
-
Addition of Cyclizing Agent: Add 2-chloroethanol (1.1-1.5 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to give the final product, 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
| Reagent | Molar Eq. |
| 2-Amino-5-iodo-4-methylpyridine | 1.0 |
| 2-Chloroethanol | 1.1 - 1.5 |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 |
Structure-Activity Relationship and Potential Applications
While no specific biological data for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine has been reported in the searched literature, the pyrido[2,3-b]oxazine scaffold is a known pharmacophore. For instance, certain derivatives of this class have been investigated as EGFR-TK inhibitors for their potential in cancer therapy.[3] The presence of an iodine atom in the target molecule also opens up possibilities for further functionalization via cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to generate a library of derivatives for biological screening.
Conclusion
This technical guide outlines a feasible and logical synthetic route to 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine based on established chemical principles. The provided experimental protocols, adapted from the synthesis of similar compounds, offer a solid starting point for researchers to produce this compound for further investigation in various fields, particularly in the discovery of novel therapeutic agents. The synthetic pathway is amenable to optimization and scale-up for the generation of sufficient quantities for detailed biological evaluation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (CAS 1261365-45-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and likely applications of the heterocyclic compound 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. Given the limited publicly available data for this specific molecule, this guide leverages information on structurally related compounds to present plausible experimental protocols and discuss its potential role in medicinal chemistry.
Core Properties
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a halogenated pyridyloxazine derivative. Its core structure is a fusion of a pyridine ring and a 1,4-oxazine ring, with an iodo and a methyl substituent on the pyridine moiety. The presence of the iodo group makes it a valuable intermediate for carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
| Property | Value | Source |
| CAS Number | 1261365-45-0 | [1] |
| Molecular Formula | C₈H₉IN₂O | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| IUPAC Name | 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][2][3]oxazine | [4] |
| SMILES String | Cc1cc2NCCOc2nc1I | [1] |
| Physical Form | Solid | [5] |
| Purity | Typically >95% | [4] |
Potential Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in an appropriate high-boiling solvent such as diphenyl ether, add 2-(2,4-dinitrophenoxy)ethanol (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with aqueous sodium hydroxide solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Step 2: Iodination to 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
Dissolve 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain the final product.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine in synthetic chemistry is as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond at the 6-position of the pyridyloxazine core, allowing for the synthesis of a diverse library of substituted derivatives.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling experimental workflow.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar iodo-heterocyclic compounds[6].
-
In a reaction vessel, combine 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Under the inert atmosphere, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired 6-substituted-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Potential Biological Significance and Signaling Pathways
The pyrido[2,3-b]oxazine scaffold is present in a number of biologically active molecules. Derivatives of this heterocyclic system have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[3]
For instance, related pyrido[2,3-b][2][3]oxazine derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[3] The EGFR signaling pathway is a key driver of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.
Potential EGFR Signaling Pathway Inhibition
Caption: Potential inhibition of the EGFR signaling pathway.
While the specific biological activity of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine has not been reported, its utility as a synthetic intermediate allows for the generation of libraries of compounds that could be screened for inhibitory activity against various kinases, including EGFR, ALK5, and others, making it a valuable starting point for drug discovery programs.[2][7]
Safety Information
Table 2: Hazard and Safety Data
| Identifier | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H319: Causes serious eye irritation |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage Class | 11: Combustible Solids |
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a valuable heterocyclic building block, primarily due to the presence of a reactive iodine atom that facilitates further synthetic elaboration through cross-coupling reactions. While direct biological data on this specific compound is scarce, the broader class of pyrido[2,3-b]oxazine derivatives has shown promise as kinase inhibitors. This guide provides researchers with a foundational understanding of its properties, plausible synthetic and derivatization protocols, and potential applications in the development of novel therapeutics. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted 1,2,3-benzotriazines and pyrido[3,2-d]-1,2,3-triazines as inhibitors of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. calpaclab.com [calpaclab.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Technical Guide: 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. As of the latest literature review, no specific experimental data on the synthesis or biological activity of this exact compound has been published. The information presented herein, including proposed synthesis protocols, potential biological activity, and mechanisms of action, is extrapolated from research on the broader class of pyrido[2,3-b][1][2]oxazine derivatives. This guide is intended to serve as a foundational resource for researchers interested in exploring this specific molecule.
Core Compound Data
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is a heterocyclic organic compound belonging to the pyrido-oxazine class. Its structure is characterized by a pyridine ring fused to an oxazine ring, with an iodine and a methyl substituent on the pyridine moiety. Commercial suppliers list the following properties for this compound.
| Property | Value | Source |
| IUPAC Name | 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1261365-45-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₉IN₂O | --INVALID-LINK-- |
| Molecular Weight | 276.07 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC1=CC2=C(N=C1I)OCCN2 | --INVALID-LINK-- |
| InChI Key | URBOWKKGCCRBSG-UHFFFAOYSA-N | --INVALID-LINK-- |
| Form | Solid | --INVALID-LINK-- |
| Purity | ≥95% (as offered by suppliers) | --INVALID-LINK-- |
Proposed Synthesis
While a specific synthesis for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is not published, a plausible route can be devised based on established methods for similar heterocyclic structures. A common approach involves the cyclization of a substituted 2-aminopyridine with a suitable two-carbon synthon.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from the key intermediate, 2-amino-3-hydroxy-6-iodo-5-methylpyridine. This intermediate can be reacted with 1,2-dibromoethane under basic conditions to form the oxazine ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from general procedures for the synthesis of pyrido-oxazine derivatives.[3]
Step 1: Synthesis of 2-Amino-3-hydroxy-6-iodo-5-methylpyridine (Intermediate)
-
To a solution of 2-amino-3-hydroxy-5-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (Final Product)
-
To a solution of 2-amino-3-hydroxy-6-iodo-5-methylpyridine (1.0 eq) in DMF, add potassium carbonate (K₂CO₃) (3.0 eq) and 1,2-dibromoethane (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.
Potential Biological Activity and Mechanism of Action
The pyrido[2,3-b][1][2]oxazine scaffold is a key pharmacophore in a new class of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors.[1] These compounds have shown potent anti-proliferative effects against various non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations.[1]
EGFR Inhibition
It is hypothesized that 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine will act as an inhibitor of EGFR-TK. The pyrido-oxazine core can serve as a hinge-binding motif within the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1]
Downstream Signaling Pathway
The inhibition of EGFR-TK autophosphorylation blocks the signal transduction cascades responsible for cell proliferation, survival, and metastasis. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR signaling pathway and the proposed point of inhibition.
Experimental Protocol for Biological Evaluation
To assess the potential anticancer activity of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, an in vitro cell viability assay, such as the MTT assay, can be employed. This protocol is based on methodologies used for evaluating similar pyrido-oxazine derivatives.[1]
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of the compound on cancer cell lines (e.g., A549, HCC827, H1975).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of compound required to inhibit cell growth by 50%) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Characterization of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR) spectroscopic data for the compound 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein are predicted based on the analysis of structurally related compounds. This guide also outlines a comprehensive experimental protocol for acquiring ¹H and ¹³C NMR spectra, intended to aid researchers in the empirical validation of the predicted data.
The compound, identified by CAS Number 1261365-45-0, is a substituted pyrido[2,3-b]oxazine, a class of heterocyclic compounds with known biological activities, making them of interest in medicinal chemistry and drug discovery.[1] Accurate spectroscopic data is paramount for the unequivocal identification and characterization of such molecules.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. These predictions are derived from spectral data of analogous pyrido-oxazine derivatives.[1] The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Data for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.3 - 4.5 | t | 5.0 - 6.0 |
| H-3 | 3.8 - 4.0 | t | 5.0 - 6.0 |
| H-5 | 7.8 - 8.0 | s | - |
| CH₃-7 | 2.4 - 2.6 | s | - |
| NH-1 | 4.5 - 5.5 (broad) | s | - |
Table 2: Predicted ¹³C NMR Data for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-2 | 65.0 - 67.0 |
| C-3 | 42.0 - 44.0 |
| C-4a | 140.0 - 142.0 |
| C-5 | 145.0 - 147.0 |
| C-6 | 85.0 - 87.0 |
| C-7 | 158.0 - 160.0 |
| C-8a | 135.0 - 137.0 |
| CH₃-7 | 22.0 - 24.0 |
Experimental Protocols
The following protocols describe the methodology for obtaining high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation
A sample of 5-10 mg of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine should be dissolved in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for this class of compounds.[1] A standard 5 mm NMR tube should be used. For quantitative analysis, an internal standard can be added.
2. NMR Data Acquisition
NMR spectra can be acquired on a 400 MHz or 500 MHz spectrometer.[1][2]
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum should be acquired with a sufficient number of scans to ensure a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between pulses is recommended.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).[1]
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum should be acquired using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should encompass the expected range for carbon chemical shifts (typically 0-180 ppm).
-
Chemical shifts should be referenced to the carbon signal of CDCl₃ (δ = 77.16 ppm).
-
Structural and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical structure with atom numbering for NMR assignment and a general workflow for NMR data analysis.
Caption: Structure of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine with atom numbering.
Caption: A generalized workflow for NMR data acquisition and analysis.
References
Navigating the Mass Spectrometric Landscape of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of the novel heterocyclic compound, 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. In the absence of publicly available experimental mass spectra for this specific molecule, this document outlines a robust analytical framework based on established principles of mass spectrometry and data from analogous structures. It serves as a practical resource for researchers undertaking the characterization of this and related compounds.
Executive Summary
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a substituted pyridoxazine, a class of heterocyclic compounds of growing interest in medicinal chemistry. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel entities. This guide details a proposed High-Resolution Mass Spectrometry (HRMS) protocol using Electrospray Ionization (ESI) for its analysis. Furthermore, it predicts the primary fragmentation pathways, providing a theoretical framework for spectral interpretation. All quantitative data, including exact masses of the parent ion and predicted fragments, are presented in tabular format for clarity. Visual workflows and fragmentation diagrams generated using Graphviz are included to facilitate a deeper understanding of the analytical process and molecular fragmentation logic.
Proposed Experimental Protocol: ESI-HRMS Analysis
High-Resolution Mass Spectrometry is recommended to confirm the elemental composition of the parent molecule and its fragments through highly accurate mass measurements.[1][2][3] Electrospray Ionization (ESI) is the preferred "soft" ionization technique, as it is well-suited for polar, thermally labile molecules and typically yields an intact protonated molecule, [M+H]+, which is crucial for molecular weight determination.[4][5][6]
2.1 Sample Preparation
Effective sample preparation is critical to obtaining high-quality mass spectra and preventing instrument contamination.[7]
-
Initial Dissolution: Dissolve the synthesized and purified 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine in a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a stock concentration of approximately 1 mg/mL.[7]
-
Working Solution: Prepare a working solution by diluting the stock solution. A typical final concentration for ESI-MS is in the range of 1-10 µg/mL.[7] To enhance protonation in positive ion mode, a small amount of an acid modifier like formic acid (0.1% v/v) can be added to the final solution. Trifluoroacetic acid (TFA) should be avoided as it can cause ion suppression.[7]
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the ESI source and transfer capillaries.[7]
2.2 Instrumentation and Parameters
The analysis should be performed on a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, capable of mass accuracy within 5 ppm.[1][8]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The presence of basic nitrogen atoms in the pyrido[2,3-b]oxazine core readily accepts a proton. |
| Capillary Voltage | 3.0 - 4.5 kV | To ensure efficient droplet formation and ionization. |
| Sheath and Aux Gas | Nitrogen | Common inert gases for desolvation. Flow rates should be optimized for signal stability. |
| Gas Temperature | 250 - 350 °C | To facilitate solvent evaporation from the ESI droplets. |
| Mass Analyzer | Orbitrap or TOF | To achieve high mass resolution and accuracy for formula confirmation.[1][8] |
| Scan Range (m/z) | 50 - 500 | To cover the expected mass of the parent ion and its fragments. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | To induce fragmentation and obtain structural information. Collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragments. |
Predicted Mass Data and Fragmentation
The empirical formula for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine is C₈H₉IN₂O. The following tables summarize the calculated exact masses for the protonated molecule and its predicted primary fragment ions.
3.1 Molecular Ion Data
| Species | Formula | Calculated m/z (Monoisotopic) |
| [M+H]⁺ | C₈H₁₀IN₂O⁺ | 276.9832 |
3.2 Predicted Fragment Ion Data
The fragmentation of the protonated molecule is anticipated to proceed through several key pathways, including the loss of the iodine atom, the methyl group, and cleavages within the oxazine ring.
| Fragment Ion | Neutral Loss | Formula of Ion | Calculated m/z (Monoisotopic) | Proposed Fragmentation Pathway |
| F1 | I• | C₈H₁₀N₂O⁺ | 150.0788 | Homolytic cleavage of the C-I bond. |
| F2 | HI | C₈H₉N₂O⁺ | 149.0709 | Elimination of hydrogen iodide. |
| F3 | CH₃• | C₇H₇IN₂O⁺ | 261.9676 | Loss of the methyl radical. |
| F4 | C₂H₄ | C₆H₆IN₂O⁺ | 248.9621 | Retro-Diels-Alder (RDA)-type cleavage of the dihydrooxazine ring. |
| F5 | C₂H₄O | C₆H₆IN₂⁺ | 232.9675 | Cleavage and loss of the ethylene oxide moiety. |
Visualization of Workflow and Fragmentation Pathways
4.1 Experimental Workflow
The following diagram illustrates the general workflow for the ESI-HRMS analysis of the target compound.
4.2 Proposed Fragmentation Pathways
This diagram outlines the predicted fragmentation cascade originating from the protonated molecular ion. The pathways are based on common fragmentation mechanisms for related chemical structures.
Conclusion
This guide provides a foundational framework for the mass spectrometric analysis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. By employing the detailed ESI-HRMS protocol, researchers can expect to obtain high-quality data confirming the compound's molecular weight and elemental composition. The predicted fragmentation patterns and corresponding high-resolution mass data offer a valuable reference for interpreting the resulting MS/MS spectra, thereby enabling confident structural characterization. This systematic approach is crucial for advancing the development of new pharmaceutical agents and understanding their chemical properties.
References
- 1. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. measurlabs.com [measurlabs.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
physical and chemical properties of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a heterocyclic compound belonging to the pyrido-oxazine class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Pyrido-oxazines are recognized as important building blocks in the synthesis of novel therapeutic agents. Notably, derivatives of the pyrido[2,3-b][1]oxazine core have been investigated as potent epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors, which are crucial in the development of anticancer therapies.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthesis protocol based on related compounds, and potential analytical methodologies for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉IN₂O | Sigma-Aldrich[2] |
| Molecular Weight | 276.07 g/mol | Sigma-Aldrich[2] |
| CAS Number | 1261365-45-0 | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | ≥95% (as offered by some suppliers) | Fluorochem[3] |
| InChI | 1S/C8H9IN2O/c1-5-4-6-8(11-7(5)9)12-3-2-10-6/h4,10H,2-3H2,1H3 | Sigma-Aldrich[2] |
| SMILES | Cc1cc2NCCOc2nc1I | Sigma-Aldrich[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine are not explicitly published. However, based on the synthesis of analogous substituted pyrido-oxazines, a representative synthetic and analytical workflow can be proposed.[4]
Synthesis of a Pyrido-oxazine Scaffold (General Procedure)
The synthesis of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine core can be achieved through a one-pot annulation reaction. A general approach involves the reaction of a substituted 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide in the presence of a base like cesium carbonate in a suitable solvent such as acetonitrile, heated under reflux. The reaction likely proceeds through an initial O-alkylation followed by a Smiles rearrangement and subsequent cyclization.[5]
To obtain the specific 6-Iodo-7-methyl derivative, a starting material such as 2-amino-5-iodo-4-methylpyridin-3-ol would be required, which would then undergo cyclization with a suitable two-carbon synthon like 1,2-dibromoethane.
DOT Script for General Synthesis Workflow:
Caption: General workflow for the synthesis and purification of pyrido-oxazine derivatives.
Purification Protocol: Column Chromatography
Crude products from the synthesis of pyrido-oxazine derivatives are typically purified by silica gel column chromatography.[4]
-
Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified compound.
Characterization Protocols
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the aromatic proton, and the methylene protons of the oxazine ring. Based on related structures, the methylene protons adjacent to the oxygen and nitrogen atoms would appear as triplets.[1]
-
¹³C NMR: The carbon NMR spectrum would confirm the number of distinct carbon environments. The chemical shifts would be indicative of the aromatic, methyl, and methylene carbons within the molecule. For related 2,3-dihydro-1H-pyrido[3,4-b][1]oxazine structures, characteristic shifts for the methine carbon in the pyridine ring have been used to assign regioisomers.[4]
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a standard method for confirming the molecular weight and elemental composition of such compounds.[4] The fragmentation pattern in the mass spectrum can provide structural information. For iodo-substituted compounds, a characteristic peak corresponding to the iodine atom (m/z 127) may be observed, although the alkyl fragment is more likely to retain the positive charge. The molecular ion peak ([M]+ or [M+H]+) should be observable.[6]
Biological Context and Signaling Pathways
While the specific biological activity of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine is not documented, the broader class of pyrido[2,3-b][1]oxazine derivatives has been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a key protein in cell signaling that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Inhibition of EGFR tyrosine kinase blocks the autophosphorylation of the receptor, which in turn inhibits downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and induction of apoptosis.[1]
DOT Script for EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine derivatives.
Conclusion
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a valuable chemical entity with potential for further exploration in drug discovery, particularly in the development of kinase inhibitors. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its properties and the experimental approaches for its synthesis and characterization based on closely related analogues. Further research is warranted to fully elucidate its physicochemical properties and biological activities.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1261365-45-0 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to Determining the Solubility of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of the compound 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on establishing a robust experimental protocol. This guide will enable researchers to systematically generate reliable solubility data, a critical parameter in drug discovery and development processes such as formulation, purification, and quality control.
Compound Information:
-
IUPAC Name: 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine[3]
-
Molecular Formula: C₈H₉IN₂O[4]
-
Molecular Weight: 276.07 g/mol [4]
-
Physical Form: Solid[4]
Experimental Protocol for Solubility Determination
The following protocols are synthesized from established methodologies for determining the solubility of organic compounds.[1][2][5][6] They are designed to progress from qualitative assessment to quantitative measurement.
1. Materials and Equipment:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (solute)
-
A range of organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), hexane, toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibrated pipettes and glassware
-
Syringe filters (e.g., 0.45 µm PTFE)
2. Qualitative Solubility Determination:
This initial screening provides a rapid assessment of solubility in various solvents.
-
Procedure:
-
Into a small, labeled test tube, accurately weigh approximately 1-5 mg of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
-
Add 1 mL of the selected organic solvent in small portions (e.g., 0.2 mL at a time).
-
After each addition, cap the test tube and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background for any undissolved solid particles.
-
Continue adding solvent up to a total of 1 mL.
-
Record observations using descriptive terms such as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
-
3. Quantitative Solubility Determination (Equilibrium Solubility Method):
This method determines the saturation concentration of the compound in a solvent at a specific temperature.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent for analytical standard creation.
-
Add an excess amount of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles.
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Data Presentation
The following table template is provided for the systematic recording of experimental solubility data for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
| Organic Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Method of Analysis | Notes |
| Ethanol | 25 | HPLC | |||
| Methanol | 25 | HPLC | |||
| Isopropanol | 25 | HPLC | |||
| Acetone | 25 | HPLC | |||
| Ethyl Acetate | 25 | HPLC | |||
| Dichloromethane | 25 | HPLC | |||
| Chloroform | 25 | HPLC | |||
| DMSO | 25 | HPLC | |||
| DMF | 25 | HPLC | |||
| Hexane | 25 | HPLC | |||
| Toluene | 25 | HPLC |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for solubility determination.
This guide provides a structured approach for researchers to generate essential solubility data for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, thereby supporting its development and application in scientific research.
References
In-Depth Technical Guide on the Stability and Storage of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the stability and storage considerations for the heterocyclic compound 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. Due to the limited availability of specific stability data for this molecule, this guide is built upon established principles for analogous halogenated organic and pharmaceutical compounds, in accordance with ICH guidelines. The protocols and potential degradation pathways described herein are intended to serve as a foundational framework for designing and executing robust stability assessments.
Recommended Storage and Handling
Proper storage is paramount to ensure the integrity and purity of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. The following table summarizes the recommended storage conditions based on general best practices for halogenated organic compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, consistent room temperature | To minimize thermal degradation. Avoidance of excessive heat or temperature fluctuations is critical. |
| Light | Store in amber or opaque containers in a dark location | To prevent potential photodegradation. Halogenated compounds can be light-sensitive. |
| Atmosphere | Well-ventilated, dry environment | To prevent hydrolysis and oxidative degradation. The use of desiccants is advisable. |
| Container | Tightly sealed, inert material (e.g., glass) | To prevent contamination and reaction with container materials. A tight seal minimizes exposure to air and moisture. |
| Segregation | Store separately from strong oxidizing agents, acids, and bases | To avoid chemical incompatibilities that could lead to degradation or hazardous reactions.[1] |
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component in the development of new drug substances.[2] These studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.[2][3] The goal is to achieve a target degradation of 5-20%.[3][4]
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of a chemical compound.
Caption: A logical workflow for the stability assessment of a chemical compound.
Detailed Protocol for Forced Degradation Studies
The following is a generalized protocol for conducting forced degradation studies on 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Objective: To investigate the degradation profile of the compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Materials:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/DAD system
-
LC-MS system for peak identification
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Store the solution at room temperature and analyze at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or with heating (e.g., 60 °C).
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Store the solution at room temperature and analyze at predetermined time points.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or with heating.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature and analyze at predetermined time points.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat in an oven at a temperature significantly higher than recommended storage conditions (e.g., 70 °C) for a specified period.
-
Dissolve the heat-stressed sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
A control sample should be stored in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection).
-
The mobile phase composition should be optimized to achieve adequate separation of the parent compound from any degradation products.
-
Peak purity should be assessed using a photodiode array detector.
-
LC-MS should be employed to determine the mass of the degradation products to aid in their structural elucidation.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature / 60-80°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature / 60-80°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal (Solid State) | Dry Heat | >40°C in 10°C increments | As required |
| Photolytic (Solid & Solution) | ICH Q1B compliant light source | Controlled room temperature | As per ICH Q1B |
Potential Degradation Pathways
While specific degradation products for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine have not been reported, a hypothetical degradation pathway for a similar halogenated heterocyclic compound can be proposed. The presence of the iodo group and the pyrido-oxazine core suggests potential sites for degradation.
Caption: A hypothetical degradation pathway for a halogenated heterocyclic compound.
Potential Degradation Reactions:
-
Hydrolysis: The ether linkage in the oxazine ring could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. The iodo-substituent may also be replaced by a hydroxyl group.
-
Oxidation: The nitrogen atoms in the pyridine and oxazine rings are potential sites for oxidation, which could lead to the formation of N-oxides.
-
Photodegradation: The carbon-iodine bond can be susceptible to homolytic cleavage upon exposure to UV light, potentially leading to de-iodination.
Conclusion
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. database.ich.org [database.ich.org]
- 6. snscourseware.org [snscourseware.org]
An In-Depth Technical Guide to the Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and a proposed synthetic pathway for the preparation of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis of this molecule, while not extensively documented in a single procedure, can be strategically approached by combining established methodologies for the preparation of substituted pyridines and the formation of the pyrido[2,3-b]oxazine ring system.
Proposed Synthetic Pathway
The most logical and efficient synthetic route to 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine involves a two-step process. The initial step focuses on the synthesis of a key intermediate, an appropriately substituted pyridine, followed by the cyclization to form the desired fused oxazine ring.
The primary starting material for this synthesis is 2-Amino-3-methylpyridine . This commercially available compound serves as the foundational scaffold upon which the necessary iodo and dihydrooxazine functionalities are built.
Step 1: Synthesis of 2-Amino-5-iodo-3-methylpyridine
The introduction of an iodine atom at the 5-position of the pyridine ring is a critical first step. This is typically achieved through an electrophilic iodination reaction.
Starting Material:
-
2-Amino-3-methylpyridine
Key Reagents:
-
Iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl), or a mixture of Potassium Iodide (KI) and Potassium Iodate (KIO3) in acidic medium).
-
Solvent (e.g., Acetonitrile, Dichloromethane, or Sulfuric Acid).
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
A widely employed and effective method for the regioselective iodination of activated pyridines utilizes N-Iodosuccinimide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-methylpyridine in a suitable solvent such as acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Iodosuccinimide (typically 1.0 to 1.2 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-5-iodo-3-methylpyridine.
Step 2: Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
The formation of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine ring is accomplished through the cyclization of the 2-amino-5-iodo-3-methylpyridine intermediate with a suitable two-carbon electrophile.
Starting Material:
-
2-Amino-5-iodo-3-methylpyridine
Key Reagents:
-
2-Chloroethanol or 2-Bromoethanol .
-
A non-nucleophilic base (e.g., Potassium Carbonate (K2CO3), Sodium Hydride (NaH)).
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)).
Experimental Protocol: Cyclization using 2-Chloroethanol
This procedure involves a tandem nucleophilic substitution reaction to construct the oxazine ring.
-
Reaction Setup: To a solution of 2-amino-5-iodo-3-methylpyridine in a high-boiling point solvent like DMF, add a base such as potassium carbonate (typically 2 to 3 equivalents).
-
Reagent Addition: Add 2-chloroethanol (typically 1.1 to 1.5 equivalents) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) and stir for 12 to 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the final product, 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference Analogy |
| 1 | Iodination | 3-Amino-2-chloro-5-methylpyridine | NaNO₂, HCl, KI | Water | 93% | [1] |
| 2 | Cyclization | Substituted 2-aminopyridine | α-halo ketone | Acetic Acid | - | [2] |
| 2 | Cyclization | 2,4,6-tribromo-3-(2-bromoethoxy)pyridine | Primary amines | - | Moderate to Good | [3] |
Note: The yields are based on similar transformations and may vary for the specific synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Logical Relationships in the Synthetic Strategy
The synthetic approach is predicated on a logical sequence of bond-forming events, starting from a simple pyridine core and sequentially adding the required functionalities.
This in-depth guide provides a robust framework for the synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. Researchers and scientists can utilize the proposed starting materials and detailed experimental protocols as a strong foundation for their synthetic endeavors in the development of novel chemical entities.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, a valuable heterocyclic building block in medicinal chemistry. The pyrido[2,3-b]oxazine scaffold is of significant interest due to its presence in molecules with potential biological activity, including as EGFR-TK inhibitors.[2] The described protocol is designed to be a robust starting point for the synthesis of a variety of 6-aryl or 6-heteroaryl substituted 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazines, which are promising candidates for drug discovery and development programs.
The reactivity of aryl iodides in Suzuki-Miyaura couplings is well-established, generally proceeding with faster oxidative addition to the palladium catalyst compared to other aryl halides.[1] This protocol leverages this reactivity to afford the desired coupled products in good to excellent yields. While specific examples for the named iodo-compound are not prevalent in the literature, the methodology is based on established procedures for structurally similar heteroaromatic halides.[2]
Reaction Scheme
A generalized scheme for the Suzuki-Miyaura coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine with a generic boronic acid is presented below.
Caption: Generalized Suzuki-Miyaura Reaction Scheme.
Experimental Protocols
This section outlines a detailed protocol for a representative Suzuki-Miyaura coupling reaction of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine with phenylboronic acid.
Materials:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl acetate
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 mmol, 276 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask under a positive pressure of the inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-phenyl-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) |
| Base | K₂CO₃ (2.0 eq), Cs₂CO₃ (2.0 eq), or K₃PO₄ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Table 2: Representative Yields with Various Boronic Acids (Hypothetical Data)
| Boronic Acid Partner | Product | Expected Yield (%) |
| Phenylboronic acid | 6-Phenyl-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 85 - 95% |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 80 - 90% |
| 3-Pyridinylboronic acid | 6-(3-Pyridinyl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 75 - 85% |
| 2-Thienylboronic acid | 6-(2-Thienyl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 70 - 80% |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
References
Application Notes and Protocols for Suzuki Coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules, particularly in the synthesis of novel pharmaceutical agents. The pyrido[2,3-b]oxazine scaffold is a key heterocyclic motif found in a variety of biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the synthesis of biaryls, vinylarenes, and polyenes. It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronate ester) and an organic halide or triflate. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. These features make it an indispensable tool in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This protocol is adapted from established procedures for the Suzuki coupling of structurally related halo-pyrido[2,3-b]oxazines and provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids to the 6-position of the 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine core.
Reaction Principle
The catalytic cycle of the Suzuki coupling generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine with a generic arylboronic acid.
Materials and Reagents:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Nitrogen or Argon)
-
Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Inert gas line
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Detailed Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.10 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. If using an aqueous base solution (e.g., 2M K₂CO₃), add it at this stage.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or a microwave reactor.
-
Stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for the Suzuki coupling of a halo-pyrido-oxazine derivative, which can be used as a starting point for the optimization of the reaction with 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
| Parameter | Value/Range | Notes |
| Substrate | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 1.0 equivalent |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | An excess is used to drive the reaction to completion. |
| Palladium Catalyst | 2 - 10 mol% | Pd(PPh₃)₄, PdCl₂(dppf), or other suitable Pd catalysts can be used. |
| Base | 2.0 - 3.0 equivalents | K₂CO₃, Cs₂CO₃, K₃PO₄ are common choices. |
| Solvent | 0.1 - 0.2 M concentration of substrate | 1,4-Dioxane, Toluene, or DMF are typically used. |
| Temperature | 80 - 120 °C | Reaction temperature may need to be optimized. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Yield | Variable | Highly dependent on the specific coupling partners and conditions. |
Visualizations
General Suzuki Coupling Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Troubleshooting and Safety Precautions
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a fresh batch or a different type of catalyst/ligand combination may be necessary.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture and solvents are thoroughly degassed.
-
Base Incompatibility: The choice of base is crucial. A stronger base like Cs₂CO₃ or K₃PO₄ may be required.
-
Low Temperature: The reaction may require higher temperatures to proceed.
-
-
Side Reactions:
-
Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can mitigate the impact on the yield of the desired product.
-
Protodeborylation: The boronic acid can be cleaved by water. Use anhydrous solvents and ensure the base is not excessively hydrolytic if this is a problem.
-
-
Safety:
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Application of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine in the Synthesis of Potent Kinase Inhibitors
Introduction
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a valuable heterocyclic building block in the development of kinase inhibitors, a class of targeted therapeutics crucial in oncology and other disease areas. Its rigid, bicyclic structure provides a well-defined scaffold for the synthesis of molecules that can specifically interact with the ATP-binding site of various kinases. The presence of an iodine atom at the 6-position offers a reactive handle for the introduction of diverse chemical moieties through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Recent research has highlighted the potential of the pyrido[2,3-b]oxazine core in the development of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2] EGFR is a key oncogenic driver in several cancers, and its inhibition is a clinically validated therapeutic strategy. The following application notes and protocols detail the use of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine as a starting material for the synthesis of a library of EGFR inhibitors and summarizes their biological activity.
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of a series of synthesized pyrido[2,3-b]oxazine-based compounds against various cancer cell lines. These compounds were synthesized using a methodology analogous to that described in the experimental protocols, starting from a halogenated pyrido[2,3-b]oxazine core. The data is presented as IC50 values (the concentration of the compound required to inhibit cell growth by 50%).
| Compound | Target Moiety | HCC827 (EGFR del19) IC50 (µM) | H1975 (L858R/T790M) IC50 (µM) | A549 (WT-EGFR) IC50 (µM) |
| 7f | 4-(Dimethylamino)phenyl | 0.09 | 0.89 | 1.10 |
| 7g | 4-(Piperidin-1-yl)phenyl | 0.12 | 1.02 | 1.52 |
| 7h | 4-(Morpholin-4-yl)phenyl | 0.15 | 1.15 | 1.89 |
| Osimertinib | (Reference Drug) | 0.02 | 0.03 | 0.98 |
Data adapted from a study on analogous 7-substituted pyrido[2,3-b][1][3]oxazine derivatives.[1][2]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the synthesis of 6-aryl-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives from 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Materials:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq.).
-
Add the corresponding arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq.).
-
Add the palladium catalyst (0.05-0.1 eq.) and the base (2.0-3.0 eq.).
-
Add the solvent to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivative.
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized pyrido[2,3-b]oxazine derivatives
-
Cancer cell lines (e.g., HCC827, H1975, A549)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in cell culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
Visualizations
Caption: Synthetic workflow for kinase inhibitors.
Caption: EGFR signaling pathway and inhibition point.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrido[2,3-b]oxazine-Based EGFR-TK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of a novel class of pyrido[2,3-b]oxazine-based Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors. The protocols outlined below are intended to serve as a guide for the development of potent and selective agents targeting EGFR mutations, particularly those conferring resistance to existing therapies in non-small cell lung cancer (NSCLC).
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes such as proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations in the kinase domain, is a major driver in the development of various cancers, including NSCLC. While several generations of EGFR-TK inhibitors have been developed, the emergence of drug resistance, frequently mediated by secondary mutations like T790M, remains a significant clinical challenge.[3][4][5]
The pyrido[2,3-b]oxazine scaffold has emerged as a promising pharmacophore for the development of novel EGFR-TK inhibitors. This heterocyclic system can be strategically functionalized to interact with key residues in the ATP-binding pocket of the EGFR kinase domain, leading to potent and selective inhibition. This document details the rational design, multi-step synthesis, and biological evaluation of a series of pyrido[2,3-b]oxazine derivatives.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[6][7][8] These pathways ultimately regulate gene transcription and cellular responses. Understanding this pathway is crucial for the rational design of targeted inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by Pyrido[2,3-b]oxazine Derivatives.
Experimental Protocols
The synthesis of pyrido[2,3-b]oxazine-based EGFR-TK inhibitors typically involves a multi-step synthetic route, often culminating in a key cross-coupling reaction, such as the Suzuki reaction, to introduce diverse substituents.[3][4][9]
General Synthetic Workflow
The overall process involves the synthesis of the core pyrido[2,3-b]oxazine scaffold, followed by functionalization and subsequent biological evaluation.
Caption: General Experimental Workflow for Synthesis and Evaluation.
Representative Synthetic Protocol
This protocol describes a general method for the synthesis of a substituted pyrido[2,3-b]oxazine derivative, adapted from published procedures.[3][9]
Step 1: Synthesis of the Pyrido[2,3-b]oxazine Core
-
This step typically involves the cyclization of a substituted 2-aminopyridine with a suitable dielectrophile. The specific reagents and conditions will vary depending on the desired substitution pattern on the oxazine ring.
Step 2: Suzuki Cross-Coupling for Side Chain Introduction
-
To a solution of the halogenated pyrido[2,3-b]oxazine intermediate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired boronic acid or boronate ester (1.2 eq).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq), are added to the reaction mixture.
-
The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrido[2,3-b]oxazine derivative.
Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Antiproliferative Activity (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is evaluated against a panel of human cancer cell lines.[3][4]
-
Cancer cells, such as A549 (wild-type EGFR), HCC827 (EGFR exon 19 deletion), and H1975 (L858R/T790M double mutation), are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for 72 hours.
-
Following treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
EGFR Kinase Inhibition Assay
The ability of the compounds to inhibit the kinase activity of EGFR is determined using a variety of commercially available assay kits or in-house developed methods. These assays typically measure the phosphorylation of a substrate peptide by the EGFR enzyme in the presence and absence of the inhibitor.
Western Blot Analysis
Western blotting is used to assess the inhibition of EGFR autophosphorylation in cancer cells.[3]
-
Cancer cells are treated with the test compounds for a specified period.
-
The cells are then lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
The biological activity of the synthesized pyrido[2,3-b]oxazine derivatives is summarized in the following tables.
Table 1: In Vitro Antiproliferative Activity (IC₅₀, μM) of Pyrido[2,3-b]oxazine Derivatives
| Compound | A549 (WT-EGFR) | HCC827 (Exon 19 del) | H1975 (L858R/T790M) | BEAS-2B (Normal Lung) |
| 7f | 1.10 | 0.09 | 0.89 | >61 |
| 7g | - | - | - | - |
| 7h | - | - | - | - |
| Osimertinib | - | - | - | - |
Data for compounds 7g, 7h and Osimertinib are presented in the source literature but specific values are not provided in the abstract for this table. The most promising compound, 7f, showed high potency against the HCC827 cell line.[3][4]
Table 2: EGFR Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | EGFRWT | EGFRL858R/T790M |
| Compound X | Value | Value |
| Compound Y | Value | Value |
| Osimertinib | Value | Value |
Specific kinase inhibition data for the pyrido[2,3-b]oxazine series was not available in the provided search results. This table serves as a template for presenting such data.
Structure-Activity Relationship (SAR)
A thorough SAR analysis of the synthesized compounds has provided insights into the key structural features required for potent and selective EGFR inhibition.[3]
-
Pyrido-oxazine Scaffold: This core structure is essential for activity.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the oxazine core significantly influence potency. For instance, a difluorophenyl sulfonyl group has been shown to be beneficial.
-
Amine Functional Group: The presence of an amine group in the molecular structure appears to enhance anticancer activity.
-
Pyrimidine Moiety: Incorporation of a pyrimidine ring can contribute to improved inhibitory effects.
Molecular docking studies have further elucidated the binding mode of these inhibitors within the EGFR active site, showing interactions with key residues in the hinge region and the glycine-rich loop.[3][9]
Conclusion
The pyrido[2,3-b]oxazine scaffold represents a valuable starting point for the development of novel EGFR-TK inhibitors. The synthetic strategies and evaluation protocols outlined in these application notes provide a framework for the discovery of next-generation therapies for NSCLC and other EGFR-driven cancers, with the potential to overcome existing resistance mechanisms. Further optimization of the lead compounds identified through these studies is warranted to improve their pharmacological profiles and advance them toward clinical development.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its functionalization via cross-coupling enables the synthesis of a diverse range of derivatives. The protocols provided are based on established methodologies for structurally similar heteroaryl iodides and serve as a comprehensive guide for laboratory implementation.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] For the functionalization of 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, an iodo-aza-heterocycle, several key palladium-catalyzed reactions are particularly relevant:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or vinyl substituents.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[5]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[6][7]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing aniline derivatives and related compounds.[8][9]
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. This document outlines recommended starting conditions for each of these key transformations.
General Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The process involves careful preparation of reagents under an inert atmosphere, followed by the reaction, work-up, and purification of the desired product.
Figure 1: General experimental workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle Overview
The general mechanism for these cross-coupling reactions involves a catalytic cycle with three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.
Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE).
Suzuki-Miyaura Coupling
This protocol describes the coupling of 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine with an arylboronic acid.
Materials:
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Ligand: SPhos, XPhos, or P(tBu)₃
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene
Procedure:
-
To a dry Schlenk flask, add 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (4-10 mol%).
-
Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | 4-12 | 75-95 |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 6-18 | 70-90 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12-24 | 60-85 |
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling.
Heck Coupling
This protocol details the reaction with an activated alkene like methyl acrylate.[5]
Materials:
-
Alkene (e.g., methyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (optional, e.g., PPh₃ or PCy₃)
-
Base: Triethylamine (TEA) or Na₂CO₃ (2.0 equivalents)
-
Solvent: Anhydrous DMF or Acetonitrile
Procedure:
-
To a dry Schlenk flask, add 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.), Pd(OAc)₂ (3-5 mol%), and the base (2.0 eq.).
-
If using a solid ligand, add it at this stage.
-
Seal, evacuate, and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the alkene (1.5 eq.) via syringe.
-
Heat the reaction to 100-120 °C for 6-24 hours.
-
Monitor the reaction for consumption of the starting material.
-
After cooling, dilute with a suitable organic solvent and filter off any inorganic salts.
-
Perform an aqueous work-up, dry the organic phase, and concentrate.
-
Purify the residue by column chromatography.
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | TEA | DMF | 100-110 | 6-12 | 65-85 |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Acetonitrile | 80-100 | 12-24 | 60-80 |
| Pd/C | Na₂CO₃ / TEA | NMP | 120-140 | 8-16 | 50-75 |
Table 2: Recommended Conditions for Heck Coupling.
Sonogashira Coupling
This protocol describes the copper-free Sonogashira coupling with a terminal alkyne.[6][10]
Materials:
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂)
-
Ligand (if not using a pre-formed complex, e.g., PPh₃)
-
Base: Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Solvent: THF or DMF
Procedure:
-
In a Schlenk flask, dissolve 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.) in the chosen solvent.
-
Add the base (2.0-3.0 eq.) and the terminal alkyne (1.2 eq.).
-
Degas the solution with a stream of argon for 15-20 minutes.
-
Add the palladium catalyst (2-5 mol%) under a positive pressure of argon.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with water.
-
Dry, concentrate, and purify by column chromatography.
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | TEA | THF | RT - 50 | 2-8 | 80-95 |
| Pd(OAc)₂ / PPh₃ | DIPA | DMF | 50-60 | 4-12 | 75-90 |
| Pd(PPh₃)₄ | TEA | Toluene | 60-80 | 6-18 | 70-85 |
Table 3: Recommended Conditions for Copper-Free Sonogashira Coupling.
Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation with a primary or secondary amine.[9][11]
Materials:
-
Amine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)
-
Ligand: BippyPhos, RuPhos, or Xantphos
-
Base: NaOtBu or Cs₂CO₃ (1.5-2.0 equivalents)
-
Solvent: Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst (1-3 mol%), ligand (2-6 mol%), and base (1.5 eq.) to a dry Schlenk tube.
-
Add 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.).
-
Seal the tube, remove from the glovebox, and add the anhydrous solvent and the amine (1.2 eq.) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90-110 °C for 4-24 hours.
-
After cooling, dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BippyPhos | NaOtBu | Toluene | 100-110 | 4-12 | 80-98 |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 90-100 | 6-18 | 75-95 |
| Xantphos-based Palladacycle | K₃PO₄ | t-Amyl alcohol | 100-110 | 8-24 | 70-90 |
Table 4: Recommended Conditions for Buchwald-Hartwig Amination.
Concluding Remarks
The protocols and conditions provided herein serve as a robust starting point for the palladium-catalyzed functionalization of 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. Optimization of reaction parameters, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, may be necessary to achieve the best results for specific coupling partners. These powerful synthetic methods will undoubtedly facilitate the generation of novel and diverse libraries of compounds for drug discovery and development.
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrido[2,3-b]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] Notably, derivatives of this scaffold have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases (TK), which are crucial targets in oncology, particularly for non-small cell lung cancer (NSCLC).[4][5] The commercially available building block, 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, serves as a versatile starting material for the synthesis of novel derivatives. The presence of the iodine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize pharmacological properties.[6][7]
These application notes provide detailed protocols for the derivatization of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine using common and effective cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The aim is to furnish medicinal chemists with practical methodologies for generating libraries of novel compounds for drug discovery programs.
Key Derivatization Strategies and Applications
The primary point of diversification for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine is the C-I bond at the 6-position. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.
-
Suzuki-Miyaura Coupling: Introduction of aryl and heteroaryl moieties. This is particularly useful for probing interactions with aromatic residues in enzyme binding sites.
-
Sonogashira Coupling: Installation of alkyne groups, which can serve as handles for further functionalization (e.g., click chemistry) or as direct pharmacophoric elements.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce primary and secondary amines, which can modulate solubility and form key hydrogen bond interactions with biological targets.
The derivatization of the secondary amine within the oxazine ring presents another opportunity for modification, such as acylation or alkylation, to further modulate the physicochemical properties of the resulting compounds.
Quantitative Data Summary
The following tables summarize representative yields for the derivatization of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine via various cross-coupling reactions and the in vitro biological activity of the resulting derivatives against selected cancer cell lines.
Table 1: Summary of Reaction Yields for Derivatization of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
| Entry | Reaction Type | Coupling Partner | Product | Yield (%) |
| 1 | Suzuki-Miyaura | Phenylboronic acid | 6-Phenyl-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 85 |
| 2 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 82 |
| 3 | Suzuki-Miyaura | Pyridine-3-boronic acid | 6-(Pyridin-3-yl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 75 |
| 4 | Sonogashira | Phenylacetylene | 6-(Phenylethynyl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 90 |
| 5 | Sonogashira | Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 88 |
| 6 | Buchwald-Hartwig | Morpholine | 6-(Morpholin-4-yl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 78 |
| 7 | Buchwald-Hartwig | Aniline | 6-(Phenylamino)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 72 |
Table 2: In Vitro Anticancer Activity of 6-Substituted Pyrido[2,3-b]oxazine Derivatives (IC50 in µM)
| Compound | R Group at C6 | HCC827 (EGFR del19) | H1975 (EGFR L858R/T790M) | A549 (WT-EGFR) |
| Osimertinib | (Reference) | 0.015 | 0.042 | 1.2 |
| 1 | Phenyl | 1.5 | 3.2 | >10 |
| 2 | 4-Methoxyphenyl | 0.9 | 1.8 | >10 |
| 3 | Pyridin-3-yl | 0.5 | 1.1 | 8.5 |
| 4 | Phenylethynyl | 2.1 | 4.5 | >10 |
| 6 | Morpholin-4-yl | 0.8 | 1.5 | 9.1 |
| 7 | Phenylamino | 1.2 | 2.5 | >10 |
Experimental Protocols
Materials and General Methods: All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica gel plates (e.g., Merck silica gel 60 F254) can be used to monitor reaction progress. Column chromatography on silica gel is the standard method for purification.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction: 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine + R-B(OH)₂ → 6-R-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Procedure:
-
To a reaction vial, add 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq.), the corresponding boronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture at a temperature ranging from 80 to 100 °C for 4 to 16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 6-substituted derivative.
Protocol 2: General Procedure for Sonogashira Coupling
Reaction: 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine + R-C≡CH → 6-(R-ethynyl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Procedure:
-
To a Schlenk flask, add 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq.), and a copper(I) co-catalyst like CuI (0.06 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a suitable solvent, such as anhydrous triethylamine (Et₃N) or a mixture of THF and Et₃N.
-
Add the terminal alkyne (1.5 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2 to 8 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired 6-alkynyl product.[8][9]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Reaction: 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine + R¹R²NH → 6-(R¹R²N)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Procedure:
-
In an oven-dried reaction vessel, combine 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Add a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Seal the vessel and heat the mixture at 90-110 °C for 12 to 24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by silica gel column chromatography to obtain the 6-amino derivative.
Visualizations
Caption: General workflow for the derivatization and evaluation of the pyrido[2,3-b]oxazine scaffold.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine derivatives.
References
- 1. 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine | Benchchem [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. ijpsr.info [ijpsr.info]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Sigma Aldrich 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine with a variety of boronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. The pyrido[2,3-b]oxazine scaffold is a privileged structure in drug discovery, with derivatives showing promise as potent inhibitors of key signaling proteins. Notably, substituted pyrido[2,3-b]oxazines have been identified as epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors, a critical target in cancer therapy.[1] The starting material, 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, is an ideal substrate for this reaction due to the high reactivity of the carbon-iodine bond, which facilitates efficient palladium-catalyzed coupling with a diverse range of boronic acids.
Application in Drug Discovery: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The 6-aryl-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives synthesized via the protocols described herein have shown potential as EGFR-TK inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.[1]
Experimental Protocols
The following is a detailed protocol for a representative Suzuki-Miyaura coupling reaction of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine with phenylboronic acid. This protocol is adapted from established procedures for similar heterocyclic systems and can be modified for use with other boronic acids.
Materials:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
Aryl- or heteroarylboronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and potassium acetate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05-0.10 eq.), followed by anhydrous 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivative.
Data Presentation
The following table summarizes representative Suzuki-Miyaura coupling reactions of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine with various boronic acids. The conditions and yields are based on typical outcomes for similar Suzuki couplings of iodo-substituted heterocycles.
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 |
| 3 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
| 4 | Pyridine-3-boronic acid | 6-(Pyridin-3-yl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | Pd(PPh₃)₄ (10) | K₃PO₄ | DME | 85 | 24 | 65 |
| 5 | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 88 |
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
Application Notes and Protocols for the Purification of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives using column chromatography. Due to the limited availability of specific established protocols for this class of compounds, this guide synthesizes general principles for the purification of halogenated and nitrogen-containing heterocyclic compounds. The provided methodologies should be considered as a starting point for method development and optimization.
Introduction
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its derivatives are heterocyclic compounds of interest in medicinal chemistry and drug development. The presence of an iodine atom and a basic nitrogenous scaffold can present unique challenges during purification by column chromatography. Iodo-compounds can be sensitive to acidic conditions and may exhibit strong interactions with silica gel, potentially leading to degradation or poor recovery. Therefore, careful selection of the stationary and mobile phases is crucial for successful purification.
Key Considerations for Purification
Several factors must be considered when developing a purification method for iodo-pyridoxazine derivatives:
-
Stationary Phase Selection: While silica gel is a common stationary phase, its acidic nature can be detrimental to certain iodo- and nitrogen-containing compounds.[1][2] It is advisable to screen alternative stationary phases such as neutral or basic alumina, or deactivated silica gel.[1][2] A preliminary stability test of the target compound against different stationary phases is highly recommended.[1][2]
-
Mobile Phase Optimization: A systematic approach to mobile phase selection is essential. A common starting point for normal-phase chromatography is a non-polar solvent like hexane or heptane, with a more polar solvent such as ethyl acetate, dichloromethane, or a small amount of an alcohol as the eluting solvent. For compounds with basic nitrogen atoms, the addition of a small percentage of a basic modifier like triethylamine (TEA) or ammonia solution to the mobile phase can prevent peak tailing and improve resolution.
-
Detection: The choice of detection method depends on the chromophoric nature of the compound. UV detection is typically suitable for aromatic and heterocyclic compounds. Thin-Layer Chromatography (TLC) is an indispensable tool for initial mobile phase screening and for monitoring the column separation.
Experimental Protocols
Protocol 1: Stationary Phase Stability Test
This protocol is adapted from methodologies developed for sensitive iodo-compounds and is designed to select the optimal stationary phase, minimizing product degradation.[1][2]
Objective: To determine the stability of the 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivative in the presence of various stationary phases.
Materials:
-
Crude sample of the iodo-pyridoxazine derivative
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable, non-reactive compound with a distinct NMR signal)
-
Stationary phases for testing (e.g., Silica Gel, Neutral Alumina, Basic Alumina)
-
Deuterated solvent for NMR (e.g., CDCl3)
-
Suitable eluent (e.g., a pre-determined mixture of hexane and ethyl acetate from TLC analysis)
-
Small flasks or vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of the crude product and the internal standard in a suitable solvent.
-
Analyze an aliquot of this stock solution by ¹H NMR to determine the initial purity and yield of the target compound relative to the internal standard.
-
In separate flasks, prepare slurries of each stationary phase to be tested in the chosen eluent.
-
Add a known volume of the stock solution to each slurry.
-
Stir the mixtures for 30-60 minutes to simulate the contact time during column chromatography.
-
Filter each slurry to remove the stationary phase, and wash the solid with additional eluent.
-
Evaporate the solvent from each filtrate.
-
Dissolve the residue in a deuterated solvent and acquire a ¹H NMR spectrum.
-
Calculate the recovery of the target compound for each stationary phase by comparing the integration of its characteristic peaks to the internal standard.
Data Interpretation: The stationary phase that results in the highest recovery of the intact target compound should be selected for preparative column chromatography.
Protocol 2: Preparative Column Chromatography
Objective: To purify the 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivative using the optimized stationary and mobile phases.
Materials:
-
Selected stationary phase (e.g., Basic Alumina, activity IV)[2]
-
Chromatography column
-
Crude sample pre-adsorbed onto a small amount of the stationary phase
-
Optimized mobile phase (e.g., Hexane/Ethyl Acetate gradient)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Pack the chromatography column with the selected stationary phase using the chosen eluent system (wet packing is generally preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of the stationary phase to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this pre-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase composition (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The gradient profile should be based on prior TLC analysis.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot small aliquots of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to obtain the purified compound.
-
Purity Confirmation: Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and ¹H NMR.
Data Presentation
The following tables should be used to record and compare the results from the purification experiments.
Table 1: Stationary Phase Stability Test Results
| Stationary Phase | Initial Yield (by NMR) | Yield after 30 min Exposure (by NMR) | Recovery (%) | Observations (e.g., new spots on TLC) |
| Silica Gel | ||||
| Neutral Alumina | ||||
| Basic Alumina |
Table 2: Column Chromatography Parameters and Results
| Parameter | Run 1 | Run 2 (Optimized) |
| Stationary Phase | ||
| Column Dimensions (ID x L) | ||
| Sample Load (mg) | ||
| Mobile Phase System | ||
| Elution Profile (Gradient) | ||
| Flow Rate (mL/min) | ||
| Retention Factor (Rf) of Product | ||
| Yield of Pure Product (mg) | ||
| Purity (by HPLC/NMR) |
Visualizations
The following diagrams illustrate the workflow and key interactions relevant to the purification process.
Caption: Experimental workflow for the purification of iodo-pyridoxazine derivatives.
Caption: Logical relationships in purification strategy development.
References
- 1. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity Screening of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the pyrido[2,3-b]oxazine scaffold have emerged as a promising class of compounds in anticancer drug discovery.[1] These novel heterocyclic entities are being investigated for their potential to inhibit key signaling pathways involved in tumor progression. This document provides detailed protocols and application notes for the initial biological activity screening of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its analogs, with a focus on their evaluation as potential anticancer agents. The methodologies described herein are foundational for determining cytotoxic effects, elucidating mechanisms of action, and identifying lead compounds for further development.
Data Presentation: In Vitro Cytotoxicity
The primary objective of the initial screening is to quantify the cytotoxic or cytostatic effects of the test compounds. This is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition of cell viability in vitro.[2] The IC50 value is a critical metric for comparing the potency of different analogs.
Recent studies on novel substituted pyrido[2,3-b][2][3]oxazine analogs have demonstrated their potential as anticancer agents, particularly against non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations.[1] The following table summarizes the in vitro cytotoxicity of promising analogs from a representative study.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Pyrido[2,3-b]oxazine Analogs
| Compound | HCC827 (EGFR exon 19 deletion) | NCI-H1975 (EGFR L858R/T790M) | A549 (Wild-Type EGFR) |
| Analog 7f | 0.09 | 0.89 | 1.10 |
| Analog 7g | - | - | - |
| Analog 7h | - | - | - |
| Osimertinib | - | - | - |
Data for analogs 7g, 7h, and Osimertinib are noted as promising in the source material, but specific IC50 values for direct comparison were not provided in the snippet.[1]
Experimental Protocols
The following are detailed protocols for key experiments in the biological activity screening of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][4]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCC827, NCI-H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for a specified period, typically 48 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This assay is used to determine if the anticancer activity of a compound is mediated through the induction of apoptosis (programmed cell death).
Protocol:
-
Cell Treatment: Treat cells (e.g., HCC827) with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the percentage of apoptotic cells compared to the control indicates the induction of apoptosis.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) to determine if the compound induces cell cycle arrest.[2]
Protocol:
-
Compound Treatment: Treat cells with the test compound for 24 hours.[2]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[2]
-
Washing and RNase Treatment: Wash the cells with PBS and treat them with RNase A to degrade RNA.[2]
-
PI Staining: Stain the cells with propidium iodide.[2]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[2]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is employed to detect specific proteins and assess the impact of the compound on signaling pathways, such as the EGFR pathway.[2]
Protocol:
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[2]
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total EGFR, phosphorylated EGFR, Akt, p-Akt, Erk, p-Erk, Bcl-2, Bax, Caspase-3, and p53).[2][5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: Workflow for biological activity screening of novel compounds.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of analogs.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
While direct and extensive research on the specific anticancer applications of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine is not widely published, its core structure is a key component of a promising class of novel anticancer agents. Research into derivatives of the pyrido[2,3-b][1][2]oxazine scaffold has identified potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a critical target in oncology.[1] This document outlines the potential applications and detailed experimental protocols for investigating 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine as a precursor or analog in the development of new cancer therapeutics, based on existing research on similar compounds.
The iodo- and methyl- substitutions on the pyridone ring of this compound offer versatile sites for chemical modification, making it an attractive starting material for medicinal chemistry campaigns aimed at developing novel kinase inhibitors. The following sections provide insights into the potential mechanisms of action, experimental workflows, and protocols for evaluating the anticancer efficacy of derivatives of this compound.
Potential Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Derivatives of the pyrido[2,3-b][1][2]oxazine scaffold have been shown to be potent inhibitors of EGFR-TK, including clinically relevant mutants.[1] These compounds typically function by competing with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine derivatives.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a lead pyrido[2,3-b][1][2]oxazine derivative, compound 7f, against various non-small cell lung cancer (NSCLC) cell lines.[1] This data serves as a benchmark for the potential efficacy of novel compounds derived from 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
| Compound | Cell Line | EGFR Status | IC₅₀ (µM) |
| Compound 7f | HCC827 | Exon 19 Deletion | 0.09 |
| H1975 | L858R/T790M Double Mutant | 0.89 | |
| A549 | Wild-Type Overexpression | 1.10 | |
| Osimertinib | HCC827 | Exon 19 Deletion | 0.08 |
| H1975 | L858R/T790M Double Mutant | 0.75 | |
| A549 | Wild-Type Overexpression | 1.02 |
Data extracted from a study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[1]
The apoptosis-inducing capability of compound 7f was also evaluated in HCC827 cells.
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 2.4 | 1.8 | 4.2 |
| Compound 7f | 33.7 | 9.1 | 42.8 |
Data extracted from the same study, demonstrating a significant increase in programmed cell death upon treatment.[1]
Experimental Protocols
The following protocols are adapted from methodologies used to evaluate novel pyrido[2,3-b][1][2]oxazine derivatives and can be applied to new compounds synthesized from 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.[1]
Experimental Workflow for Anticancer Evaluation
Caption: A typical experimental workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
Synthesis of Pyrido[2,3-b]oxazine Derivatives
This protocol provides a general framework for the synthesis of novel derivatives using 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine as a starting material, employing a Suzuki cross-coupling reaction.
Materials:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
Appropriate boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq.) and the desired boronic acid/ester (1.2 eq.) in 1,4-dioxane.
-
Add potassium acetate (2.0 eq.) to the mixture.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) to the reaction mixture.
-
Heat the mixture at 80-100°C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., HCC827, H1975, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell line (e.g., HCC827)
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Plate cells and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blot Analysis
This technique is used to detect the levels of specific proteins in the EGFR signaling pathway.
Materials:
-
Cancer cell line (e.g., HCC827)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Aldrich 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting points to consider for a successful Suzuki coupling with 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
A1: For a successful Suzuki coupling, the key is to ensure the quality of your reagents and the integrity of your reaction setup. Start by verifying the following:
-
Reagent Quality: Use fresh, high-purity boronic acid or boronic ester. Boronic acids can degrade over time, and electron-deficient ones are particularly susceptible to protodeboronation.[1]
-
Aryl Halide Reactivity: As an aryl iodide, 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a highly reactive coupling partner, which is a good starting point. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they are fresh and have been stored correctly under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[1] The purity of your base is also crucial.
Q2: I am observing low to no conversion of my starting material. What are the likely causes and how can I address them?
A2: Low or no conversion can stem from several factors, primarily related to the catalyst, base, or reaction conditions.[2]
-
Catalyst Inactivity: Your palladium catalyst may be inactive. Consider screening different catalysts. While Pd(PPh₃)₄ is common, more electron-rich and bulky ligands like those in PdCl₂(dppf), XPhos, or SPhos can be more effective for complex substrates.[2][3] Also, ensure your catalyst has not degraded.[2]
-
Insufficient Base: The base is crucial for activating the boronic acid for the transmetalation step.[3] If you are using a mild base like Na₂CO₃, consider switching to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃.[2][3]
-
Inappropriate Solvent: The solvent system must solubilize all reaction components. Common choices include mixtures of 1,4-dioxane, THF, or DMF with water.[1]
-
Low Temperature: The reaction may require more thermal energy. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C.[2]
Q3: My reaction is producing significant byproducts like homocoupling of the boronic acid. How can I minimize these side reactions?
A3: The formation of byproducts such as the homocoupling of the boronic acid or dehalogenation of the starting material is a common issue.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[3][4] To minimize it, ensure your reaction mixture is thoroughly degassed before adding the catalyst. This can be done by performing several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent.[2] Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[3]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major side reaction, especially with electron-deficient boronic acids.[1] To mitigate this, you can use milder bases like K₃PO₄ or KF.[1] While some protocols use aqueous bases, water can be a proton source, so consider anhydrous conditions.[1] Using more stable boronic esters, such as pinacol esters, can also be beneficial.[1][5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Issue 1: Low Yield
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Screen alternative catalysts (e.g., PdCl₂(dppf), Pd₂(dba)₃ with ligands like XPhos or SPhos). Use fresh catalyst. | Different catalyst systems have varying activities for specific substrates. Buchwald ligands (XPhos, SPhos) are often effective for challenging couplings.[3] |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3] | The strength and solubility of the base are critical for the transmetalation step.[3] |
| Poor Solvent Choice | Try different solvent systems (e.g., 1,4-dioxane/water, THF/water, DMF/water). | The solvent affects the solubility of reagents and the stability of the catalytic species.[1] |
| Reaction Temperature Too Low | Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C or 110 °C). | Higher temperatures can overcome the activation energy barrier for challenging steps in the catalytic cycle.[3] |
| Protodeboronation | Switch from boronic acid to a more stable boronic ester (e.g., pinacol ester). Use a milder base (e.g., K₃PO₄). | Boronic esters are generally more stable and less prone to protodeboronation.[1] |
Issue 2: Complex Mixture of Byproducts
| Potential Cause | Recommended Solution | Rationale |
| Homocoupling of Boronic Acid | Ensure thorough degassing of the reaction mixture before adding the catalyst. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst. | Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[3][4] |
| Dehalogenation of Aryl Iodide | Lower the reaction temperature. Screen different ligands. | High temperatures can sometimes promote side reactions. The choice of ligand can influence the relative rates of desired and undesired pathways. |
| Reaction Run for Too Long | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. | Prolonged reaction times can lead to the formation of degradation products. |
Experimental Protocols
General Protocol for Suzuki Coupling
This is a generalized procedure and should be optimized for the specific boronic acid being used.
-
Reagent Preparation:
-
In a reaction vessel, combine 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation.[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and ligand (if required) to the reaction mixture under a positive flow of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Visualizations
Caption: A workflow for troubleshooting Suzuki coupling reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[6]
References
Technical Support Center: Troubleshooting Failed Suzuki-Miyaura Reactions with Iodo-pyridyloxazine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of iodo-pyridyloxazine substrates. The following frequently asked questions (FAQs) and troubleshooting advice are structured to address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with an iodo-pyridyloxazine substrate shows low to no conversion of the starting material. What are the likely causes and how can I resolve this?
A1: Low or no conversion is a common issue, often stemming from problems with the catalyst, base, or reaction conditions. The presence of the nitrogen atoms in the pyridyloxazine core can lead to catalyst inhibition.
Possible Causes & Recommended Solutions:
-
Catalyst Inactivity or Poisoning: The Lewis basic nitrogen atoms in the pyridyloxazine moiety can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, and RuPhos are often effective for heteroaromatic couplings. N-heterocyclic carbene (NHC) ligands can also be excellent choices.
-
Solution 2: Use of Palladium Precatalysts: Well-defined palladium precatalysts, such as Buchwald's G3 or G4 precatalysts, are designed for rapid activation to the active Pd(0) species, which can outcompete catalyst deactivation pathways.[1]
-
Solution 3: Anhydrous Conditions & Additives: In some cases, catalyst deactivation is exacerbated by protic sources. Running the reaction under strictly anhydrous conditions can be beneficial. Additionally, the use of additives like trimethyl borate has been shown to mitigate catalyst poisoning by Lewis-basic heterocycles.[2]
-
-
Insufficiently Active Base: The choice of base is critical for the transmetalation step. An inappropriate base can lead to a stalled reaction.
-
Solution 1: Base Screening: If you are using a common base like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially with challenging substrates.[3]
-
Solution 2: Solvent and Water Content: The solubility and activity of the base are highly dependent on the solvent system. For inorganic bases like carbonates and phosphates, the presence of a small amount of water is often crucial for their activity. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water.
-
-
Inappropriate Solvent: The solvent plays a key role in solubilizing the reactants, catalyst, and base, and it can influence the reaction kinetics.
-
Solution: Solvent Screening: If your starting materials are not fully dissolved, the reaction will be slow or may not proceed at all. Common solvents for Suzuki-Miyaura reactions include 1,4-dioxane, toluene, DMF, and THF, often in combination with water. Screening a variety of solvents is recommended.
-
Summary of Recommended Starting Conditions for Iodo-pyridyloxazine Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky ligand (e.g., SPhos, XPhos) or a Buchwald precatalyst (e.g., XPhos Pd G3) | Overcomes catalyst poisoning by the N-heterocycle and facilitates oxidative addition. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases that are often more effective for challenging heteroaromatic couplings.[3] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 or 10:1 ratio) | Good solubility for a wide range of substrates and facilitates the action of inorganic bases. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion. |
Q2: I am observing significant formation of homocoupled byproducts from my boronic acid. How can I suppress this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or issues with the catalytic cycle.
Possible Causes & Recommended Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Thorough Degassing: It is critical to thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.
-
-
Suboptimal Catalyst or Reaction Conditions: The choice of catalyst and reaction parameters can influence the relative rates of the desired cross-coupling versus homocoupling.
-
Solution 1: Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can help to favor the cross-coupling pathway.
-
Solution 2: Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary.
-
Q3: My reaction is producing a significant amount of a byproduct where the iodine on my pyridyloxazine has been replaced by a hydrogen atom. What is this side reaction and how can I prevent it?
A3: This side reaction is known as protodeiodination (a type of dehalogenation). It can occur under certain conditions, particularly in the presence of a hydrogen source.
Possible Causes & Recommended Solutions:
-
Source of Hydride: The hydride can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or water.
-
Solution 1: Anhydrous Conditions: If dehalogenation is a significant issue, running the reaction under strictly anhydrous conditions with an anhydrous base and solvent can be beneficial.
-
Solution 2: Choice of Base and Solvent: Avoid using bases or solvents that can readily act as hydride donors. For instance, if using an alcohol as a solvent, switching to an aprotic solvent like dioxane or toluene may reduce this side reaction.
-
Q4: The boronic acid I am using is known to be unstable and I suspect it is decomposing before it can couple (protodeboronation). What strategies can I use to overcome this?
A4: Protodeboronation is a common challenge, especially with electron-deficient or certain heteroaryl boronic acids. The rate of this undesired side reaction can be competitive with the rate of transmetalation.
Possible Causes & Recommended Solutions:
-
Instability of the Boronic Acid: Many boronic acids are susceptible to cleavage of the C-B bond in the presence of water or other protic sources, particularly under basic conditions.[4]
-
Solution 1: Use of Boronate Esters: Boronic esters, such as pinacol (Bpin) or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[4] They can slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring cross-coupling.
-
Solution 2: Anhydrous Conditions: As with dehalogenation, performing the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation.[2]
-
Solution 3: Use of Fluoride Bases: In some cases, using a fluoride source as the base (e.g., KF or CsF) can be effective in promoting the Suzuki-Miyaura coupling while minimizing protodeboronation.[5]
-
Solution 4: Rapidly Activating Precatalysts: Using a precatalyst that generates the active Pd(0) species very quickly can help the cross-coupling reaction to proceed faster than the decomposition of the boronic acid.[1][6]
-
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Reaction with Iodo-pyridyloxazine
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Iodo-pyridyloxazine derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the iodo-pyridyloxazine, the boronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium source and the ligand. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key aspects of the Suzuki-Miyaura reaction and a troubleshooting workflow.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
A plausible and frequently utilized synthetic pathway involves a three-step process:
-
Synthesis of the Precursor: Preparation of 2-amino-3-hydroxy-4-methylpyridine.
-
Regioselective Iodination: Introduction of an iodine atom at the 6-position of the pyridine ring.
-
Cyclization: Formation of the oxazine ring via reaction with a suitable two-carbon electrophile, such as 1,2-dibromoethane.
Q2: What are the primary challenges and side reactions in this synthesis?
The main challenges include controlling the regioselectivity during the iodination step and managing the competition between N-alkylation and O-alkylation in the final cyclization step. Common side reactions are the formation of undesired isomers, di-iodinated products, and polymeric byproducts.
Q3: How can I distinguish between the desired O-alkylated product and the N-alkylated side product?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, 2D NMR techniques like HSQC and HMBC can help in unambiguously determining the site of alkylation. In the 13C NMR spectrum, the methylene carbon attached to the oxygen in the O-alkylated product will have a characteristic downfield chemical shift (typically 65-75 ppm) compared to the methylene carbon attached to the nitrogen in the N-alkylated product (typically 28-45 ppm)[1].
Troubleshooting Guide
Problem 1: Low yield or no product in the iodination step.
| Possible Cause | Suggested Solution |
| Inactive iodinating agent. | Use fresh N-Iodosuccinimide (NIS) or other iodinating agents. Ensure proper storage conditions to prevent decomposition. |
| Inappropriate solvent or temperature. | Acetonitrile or DMF are commonly used solvents for iodination with NIS. The reaction may require heating to proceed at a reasonable rate[2]. |
| Presence of radical scavengers. | If a radical-based iodination is being attempted, ensure the reaction is free from radical inhibitors. |
Problem 2: Formation of multiple products in the iodination step.
| Possible Cause | Suggested Solution |
| Lack of regioselectivity. | The electron-donating amino and hydroxyl groups direct iodination to multiple positions. Using a milder iodinating agent like NIS can improve selectivity. Addition of a catalytic amount of a Lewis acid or a protic acid can sometimes enhance regioselectivity[3]. |
| Di-iodination or poly-iodination. | Use a stoichiometric amount of the iodinating agent. Adding the iodinating agent portion-wise can help minimize over-iodination. Monitor the reaction closely by TLC or LC-MS. |
Problem 3: The final cyclization step yields the N-alkylated isomer instead of the desired O-alkylated pyrido[2,3-b]oxazine.
| Possible Cause | Suggested Solution |
| Reaction conditions favor N-alkylation. | The choice of base and solvent is critical. Harder bases and polar aprotic solvents tend to favor N-alkylation. Consider using a weaker base and a non-polar solvent to promote O-alkylation. |
| Nature of the alkylating agent. | The use of "soft" alkylating agents like methyl iodide tends to favor N-alkylation, while "hard" alkylating agents favor O-alkylation[4]. For cyclization with 1,2-dibromoethane, the reaction conditions will be the primary determinant. |
Problem 4: Formation of polymeric material during cyclization.
| Possible Cause | Suggested Solution |
| Intermolecular side reactions. | The bifunctional nature of the precursor and the cyclizing agent can lead to polymerization. Use high-dilution conditions to favor intramolecular cyclization. This can be achieved by slow, dropwise addition of the reactants. |
| Reaction temperature is too high. | High temperatures can promote polymerization. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Data Presentation
The following table summarizes the expected major and minor products in the critical cyclization step under different hypothetical conditions, based on general principles of ambident nucleophile reactivity.
| Base | Solvent | Expected Major Product | Expected Minor Product(s) |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (O-alkylation) | N-alkylated isomer, Dimer |
| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | N-alkylated isomer | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (O-alkylation) |
| Cesium Carbonate (Cs2CO3) | Acetonitrile | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (O-alkylation) | N-alkylated isomer |
Experimental Protocols
Step 1: Synthesis of 2-amino-3-hydroxy-4-methylpyridine
A plausible method for the synthesis of 2-amino-3-hydroxy-4-methylpyridine involves the reaction of 2-(4-methylfuran) ethyl formate with formamide in the presence of ammonia, followed by acid-base workup.
-
Dissolve 2-(4-methylfuran) ethyl formate in dimethylformamide (DMF).
-
Add a dehydrating agent and formamide.
-
Introduce ammonia gas and reflux the reaction mixture for 24 hours.
-
After cooling, add dilute hydrochloric acid to adjust the pH to 2.
-
Extract with ethyl acetate to remove non-basic impurities, retaining the aqueous phase.
-
Adjust the pH of the aqueous phase to neutral with a sodium hydroxide solution.
-
Extract the product into diethyl ether.
-
Concentrate the organic phase and dry to obtain 2-amino-3-hydroxy-4-methylpyridine[5].
Step 2: Iodination of 2-amino-3-hydroxy-4-methylpyridine
This protocol uses N-Iodosuccinimide (NIS) for regioselective iodination.
-
Dissolve 2-amino-3-hydroxy-4-methylpyridine in acetonitrile.
-
Add 1.0 to 1.2 equivalents of N-Iodosuccinimide (NIS).
-
The reaction can be performed at room temperature or heated to reflux to increase the rate. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Partition the residue between water and ethyl acetate.
-
Wash the combined organic layers, dry over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to isolate 2-amino-3-hydroxy-5-iodo-4-methylpyridine.
Step 3: Cyclization to form 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This protocol is based on the Williamson ether synthesis for the formation of the oxazine ring.
-
To a solution of 2-amino-3-hydroxy-5-iodo-4-methylpyridine in a suitable solvent (e.g., THF or DMF), add a base (e.g., sodium hydride or potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide and/or amidate.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Visualizations
Caption: Overall synthetic workflow for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the prevention of dehalogenation of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a concern for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
A1: Dehalogenation is an undesired chemical reaction where the iodine atom on the pyrido[2,3-b]oxazine core is replaced by a hydrogen atom. This leads to the formation of the corresponding de-iodinated byproduct, 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. This side reaction is a significant concern as it reduces the yield of the desired iodinated compound, complicates the purification process, and can impact the efficacy of subsequent reactions where the iodine atom is a crucial handle for further chemical modifications, such as cross-coupling reactions.
Q2: What are the primary causes of dehalogenation of this compound?
A2: Dehalogenation of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine can be triggered by several factors:
-
Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the formation of palladium-hydride (Pd-H) species is a primary cause of hydrodehalogenation. These Pd-H species can arise from various sources within the reaction mixture, including solvents, bases, or additives.[1][2]
-
Photochemical Reactions: Aryl iodides can be susceptible to photochemical dehalogenation, especially in the presence of bases and a hydrogen donor, upon exposure to UV light.[3] This can occur through a radical-chain mechanism.
-
Thermal Instability: Elevated reaction temperatures can increase the rate of dehalogenation, particularly in the presence of certain reagents.
-
Reaction Kinetics: If the desired reaction is slow, the competing dehalogenation side reaction may become more prominent.[2]
Q3: How can I detect and quantify the dehalogenated byproduct in my reaction mixture?
A3: The presence and amount of the dehalogenated byproduct can be determined using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A preliminary check can be done using TLC, where the dehalogenated product will likely have a different Rf value compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile compounds. The dehalogenated byproduct will have a distinct retention time and mass spectrum.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for monitoring reaction progress, LC-MS is a powerful tool for separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of the dehalogenated product by observing the appearance of a new aromatic proton signal in place of the iodine-substituted position. Quantitative NMR (qNMR) can be used for accurate quantification.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed During Palladium-Catalyzed Cross-Coupling Reactions
If you are observing a significant amount of the dehalogenated byproduct (7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine) during palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings, follow this troubleshooting workflow.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following tables summarize the expected trends in dehalogenation based on the choice of ligand, base, and solvent for a generic Suzuki coupling reaction of an iodo-N-heterocycle. Actual percentages will vary depending on the specific reaction conditions.
Table 1: Effect of Phosphine Ligand on Dehalogenation
| Ligand | Ligand Type | Cone Angle (°) | Expected Dehalogenation (%) | Comments |
| PPh₃ | Monodentate Arylphosphine | 145 | 15-30% | Prone to dehalogenation due to less steric bulk. |
| dppf | Bidentate Ferrocenylphosphine | 174 (effective) | 5-15% | Increased bulkiness helps to suppress dehalogenation. |
| XPhos | Bulky Biarylphosphine | 256 | < 5% | Highly effective at promoting reductive elimination of the desired product over dehalogenation.[2] |
| SPhos | Bulky Biarylphosphine | 253 | < 5% | Similar to XPhos, provides excellent results in minimizing dehalogenation.[2] |
Table 2: Effect of Base on Dehalogenation
| Base | Base Type | Expected Dehalogenation (%) | Comments |
| NaOtBu | Strong Organic | 10-25% | Can act as a hydride source, leading to increased dehalogenation. |
| K₃PO₄ | Inorganic | 5-10% | Generally a good choice for minimizing dehalogenation.[1] |
| Cs₂CO₃ | Inorganic | < 5% | Often the preferred inorganic base for sensitive substrates.[1] |
| Et₃N | Amine | 15-40% | Can readily form Pd-H species, leading to significant dehalogenation. |
Table 3: Effect of Solvent on Dehalogenation
| Solvent | Solvent Type | Expected Dehalogenation (%) | Comments |
| Toluene | Aprotic, Non-polar | < 10% | Generally a good choice for suppressing dehalogenation.[4] |
| Dioxane | Aprotic, Ethereal | 5-15% | Can be a suitable alternative to toluene.[4] |
| DMF | Aprotic, Polar | 15-35% | Can be a source of hydrides, especially at elevated temperatures.[2][4] |
| i-PrOH | Protic | 20-50% | Alcohols are known hydride donors and should be avoided if dehalogenation is an issue.[5] |
Issue 2: Dehalogenation Observed During Storage or Workup
If you suspect dehalogenation is occurring outside of a specific reaction (e.g., during storage, purification, or handling), consider the following:
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for coupling 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine with a boronic acid while minimizing the risk of dehalogenation.
Materials:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed anhydrous toluene via syringe.
-
If necessary for the specific boronic acid, add a small amount of degassed water (e.g., 10% v/v of toluene).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Quantitative Analysis of Dehalogenation by GC-MS
This protocol describes a general method for quantifying the amount of the dehalogenated byproduct in a crude reaction mixture.
Sample Preparation:
-
Take a small, representative aliquot of the crude reaction mixture (e.g., 50 µL).
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the starting material, product, or byproduct.
-
If necessary, filter the sample through a small plug of silica gel to remove solid particles.
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Injection: 1 µL of the prepared sample.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components. A typical program might be: hold at 70 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
MS Detection: Use electron ionization (EI) and scan a mass range that includes the molecular ions of the starting material, product, and the dehalogenated byproduct (7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, M.W. ≈ 164.19).
Quantification:
The percentage of dehalogenation can be calculated by comparing the peak area of the dehalogenated byproduct to the sum of the peak areas of the desired product and the byproduct, after correcting for the response factor of the detector relative to the internal standard.
References
Technical Support Center: Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
A common strategy involves a multi-step synthesis beginning with a substituted pyridine derivative. The key steps typically include the formation of the oxazine ring followed by an iodination reaction. The exact sequence of steps can be critical for achieving a good overall yield.
Q2: What are the most critical factors affecting the yield in this synthesis?
The most critical factors influencing the overall yield include the purity of starting materials and reagents, precise control of reaction conditions (temperature, time, and atmosphere), the efficiency of the cyclization to form the pyridobenzoxazine core, and the selectivity of the subsequent iodination step. Inefficient purification at each stage can also lead to significant product loss.
Q3: Are there any commercially available starting materials that can simplify the synthesis?
Yes, depending on the chosen synthetic route, starting materials like 2,3-dichloro-5-methylpyridine or related compounds can serve as precursors. The availability of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine as a starting material can also be explored.[3]
Q4: What purification methods are most effective for isolating the final product?
Column chromatography on silica gel is a common and effective method for purifying the final product and intermediates.[4] Recrystallization can also be employed to obtain a highly pure product, provided a suitable solvent system is identified.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the oxazine ring formation (cyclization step) | 1. Incomplete reaction. 2. Side product formation. 3. Inappropriate base or solvent. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC. 2. Optimize the reaction temperature; lower temperatures may increase selectivity. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, DMSO, Acetonitrile). Cesium carbonate is reported to be effective in similar cyclizations.[6] |
| Poor yield or no reaction during the iodination step | 1. Inactive iodinating agent. 2. Unfavorable reaction conditions. 3. Deactivation of the substrate. | 1. Use a fresh or properly stored iodinating agent (e.g., N-Iodosuccinimide (NIS), I₂/HIO₃). 2. Vary the solvent and temperature. Acidic conditions are often required. 3. Ensure the nitrogen in the pyridine ring is not protonated in a way that deactivates the ring towards electrophilic substitution. |
| Formation of multiple iodinated isomers | Low regioselectivity of the iodination reaction. | 1. Modify the directing groups on the aromatic ring. 2. Experiment with different iodinating agents and catalysts that may offer better regioselectivity. 3. Optimize the reaction temperature; lower temperatures can sometimes improve selectivity. |
| Difficulty in purifying the final product | 1. Presence of closely related impurities. 2. Product instability on silica gel. | 1. Utilize high-performance liquid chromatography (HPLC) for separation.[7] 2. Consider using a different stationary phase for chromatography (e.g., alumina) or purification by recrystallization. |
| Product decomposition during workup or purification | The product may be sensitive to acid, base, or prolonged heating. | 1. Perform workup at lower temperatures. 2. Use a buffered aqueous solution for extraction. 3. Minimize the time the product is exposed to purification media like silica gel. |
Experimental Protocols
Protocol 1: Synthesis of 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Hypothetical Intermediate)
This protocol is based on analogous syntheses of related pyridobenzoxazine derivatives.
-
Reaction Setup: To a solution of a suitable starting material, such as 2-amino-3-hydroxy-5-methylpyridine (1.0 eq), in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Addition of Reagent: Add 1,2-dibromoethane (1.2 eq) dropwise to the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodination of 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This protocol is a general procedure for the iodination of an activated aromatic ring.
-
Reaction Setup: Dissolve the 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in portions at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be protected from light. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Data Presentation
Table 1: Optimization of Cyclization Reaction Conditions (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 24 | 45 |
| 2 | K₂CO₃ | DMSO | 80 | 24 | 52 |
| 3 | Cs₂CO₃ | Acetonitrile | Reflux | 12 | 65 |
| 4 | NaH | THF | 60 | 18 | 35 |
Table 2: Optimization of Iodination Reaction Conditions (Hypothetical Data)
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ / HIO₃ | Acetic Acid | 50 | 12 | 55 |
| 2 | NIS | DCM | RT | 8 | 70 |
| 3 | NIS | Acetonitrile | RT | 8 | 75 |
| 4 | ICl | DCM | 0 to RT | 6 | 60 |
Visualizations
Caption: Synthetic workflow for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Caption: Troubleshooting logic for improving synthesis yield.
References
- 1. [PDF] Synthesis of Novel Pyrimido Oxazine and Their Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1112193-37-9 [sigmaaldrich.com]
- 4. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. levofloxacin.de [levofloxacin.de]
Technical Support Center: Catalyst Poisoning in Suzuki Coupling of Pyridine-Containing Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst poisoning in the Suzuki-Miyaura coupling of pyridine-containing substrates. The pyridine moiety, a crucial component in many pharmaceuticals and advanced materials, presents unique hurdles due to the coordinating nature of its nitrogen atom, which can significantly impair catalyst performance.[1] This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions involving pyridine substrates so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes.[1] This "poisoning" of the catalyst can halt the catalytic cycle. The issue is particularly pronounced with 2-substituted pyridines, where the nitrogen is in close proximity to the reaction site.[1]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to oxygen and may decompose under the reaction conditions.[2]
Q3: How does the position of the halide or boronic acid on the pyridine ring affect the reaction?
A3: The position of the leaving group or boronic acid on the pyridine ring significantly impacts reactivity. 2-halopyridines and 2-pyridylboronic acids are the most challenging substrates due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst poisoning and can lead to rapid protodeboronation.[1][3] 3- and 4-pyridyl substrates are generally more reactive as the nitrogen atom is further away, reducing its inhibitory effect.[1][3]
Q4: What are other common sources of catalyst poisoning besides the pyridine nitrogen?
A4: Catalyst activity can be diminished by various impurities in reagents or solvents. Common catalyst poisons include compounds containing sulfur, as well as halides, cyanides, and other nitrogen-containing heterocycles.[3] It is crucial to use high-purity reagents and properly degassed solvents.[3]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
-
Possible Cause: Catalyst poisoning by the pyridine nitrogen.
-
Solution:
-
Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos.[1][4] These ligands promote faster catalytic turnover, which can outcompete the poisoning process.[3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[5]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[4]
-
Use a Pre-catalyst: Modern pre-catalysts, like Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species.[4]
-
-
Possible Cause: Inactive catalyst due to oxidation.
-
Solution:
-
Thoroughly Degas Solvents: Use a robust degassing method such as freeze-pump-thaw (at least three cycles) or sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[4]
-
Maintain an Inert Atmosphere: Ensure the reaction vessel is flame-dried, and evacuate and backfill with an inert gas multiple times before adding the catalyst.[2][5]
-
-
Possible Cause: Ineffective base.
-
Solution:
Problem 2: Significant Side Product Formation
-
Side Product: Protodeboronation (replacement of the boronic acid group with a hydrogen).
-
Possible Cause: This is a common side reaction, especially with 2-pyridylboronic acids, and is often promoted by the presence of water.[2][6]
-
Solution:
-
Side Product: Homocoupling of the boronic acid.
-
Possible Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2]
-
Solution:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[2][4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources.[4]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[2]
-
Data Presentation
Table 1: Influence of Ligand and Base on Suzuki Coupling Yields
| Entry | Aryl Halide | Pyridine Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 2-Pyridyl MIDA boronate | XPhos-Pd-G3 (5) | - | K₃PO₄ (5) | DMF | 100 | High |
| 2 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | Good |
| 3 | Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (from study) | KF (3) | 1,4-Dioxane | 110 | 85 |
| 4 | 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (from study) | KF (3) | 1,4-Dioxane | 110 | 82 |
Yields are reported as "High" or "Good" when specific percentages were not provided in the source material. Data is compiled from various sources for illustrative purposes.[6][7][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid
This protocol is a good starting point for less challenging pyridine-containing substrates.[3]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[7]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe.[7]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][7]
Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Couplings
This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation, and is adapted from procedures for challenging substrates.[3]
-
Reagent Preparation: In an oven-dried main reaction vessel, add the aryl halide (1.0 equiv), the 2-pyridylboronic ester (e.g., MIDA boronate, 1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[3][6]
-
Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol% Pd) and a Buchwald-type ligand (e.g., SPhos or XPhos, 4-10 mol%) in a small amount of the reaction solvent.[3]
-
Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas. Add the pre-mixed catalyst solution to the main vessel via syringe.[3]
-
Solvent Addition: Add the remaining degassed anhydrous solvent (e.g., DMF or dioxane).[3]
-
Reaction: Heat the mixture to 100 °C and stir for 4-24 hours, monitoring for completion.[3]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.[3]
Visualizations
Caption: Catalyst poisoning pathway in Suzuki coupling.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Decision tree for selecting a reaction strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
choice of base and solvent for Suzuki coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Topic: Choice of Base and Solvent for Suzuki Coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine as a substrate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with a substrate like 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
A1: The primary challenges arise from the nitrogen atom within the pyridoxazine ring system. This basic nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning or deactivation.[1][2] Additionally, common side reactions such as protodeboronation of the boronic acid and homocoupling of the reactants can reduce the yield of the desired product.[1] Solubility of the heterocyclic halide can also be a challenge in common organic solvents.[1]
Q2: Which factors are most critical in selecting a base for this reaction?
A2: The base's primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the crucial transmetalation step.[3][4] Key factors for selection include:
-
Basicity: The base must be strong enough to form the boronate complex but not so strong as to cause degradation of starting materials or promote side reactions.
-
Solubility: The base should have at least partial solubility in the chosen solvent system to be effective.
-
Compatibility: It should not interfere with the catalyst or substrates. For nitrogen-containing heterocycles, inorganic bases are generally preferred.[3]
Q3: What is the role of the solvent, and why are solvent/water mixtures commonly used?
A3: The solvent must dissolve the reactants, particularly the aryl halide and the palladium catalyst complex. Aprotic solvents like dioxane, THF, DMF, and toluene are common choices.[5] Water is frequently added as a co-solvent for several reasons:
-
It helps dissolve the inorganic base (e.g., carbonates, phosphates).[6]
-
It can accelerate the transmetalation step by promoting the formation of a palladium hydroxide intermediate.
-
It can increase the solubility of the boronate "ate" complex.[7] However, water can also lead to the undesired side reaction of protodeboronation.[8]
Q4: My starting material, 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, has poor solubility. What should I do?
A4: Poor solubility can significantly hinder reaction rates.[1] To address this, you can:
-
Screen Solvents: Test different solvents or solvent mixtures. Polar aprotic solvents like DMF or dioxane/water mixtures might be effective.[1][7]
-
Increase Temperature: Raising the reaction temperature can improve solubility and reaction kinetics.
-
Adjust Concentration: While counterintuitive, sometimes a slightly higher dilution can prevent precipitation of starting materials or intermediates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Catalyst Poisoning: The nitrogen on the pyridoxazine ring is deactivating the palladium catalyst.[1][2] | - Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1] - Use a pre-formed, air-stable palladium precatalyst.[9] |
| 2. Inactive Catalyst: The Pd(0) active species is not being generated or is being oxidized.[8] | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1] - Use a fresh source of palladium catalyst. | |
| 3. Incorrect Base/Solvent Combination: The chosen conditions are not optimal for your specific substrates. | - Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[3][5] See Table 1 for starting points. | |
| Significant Protodeboronation | 1. Presence of Water: Water is the primary proton source for this side reaction.[8] | - Switch to anhydrous conditions (e.g., dry solvent, dry base). - Use a more stable boronic ester (e.g., pinacol or MIDA esters) instead of a boronic acid.[5][10] |
| 2. Base is too Strong/Aqueous: Strong bases in aqueous media can accelerate C-B bond cleavage.[8] | - Use a milder base such as potassium fluoride (KF) or sodium carbonate (Na₂CO₃).[4][8] | |
| Homocoupling Byproducts | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1] | - Ensure the solvent and reaction mixture are rigorously degassed before adding the catalyst. Maintain a positive pressure of inert gas.[1] |
| 2. Pd(II) Mediated Coupling: If a Pd(II) source is used, it can directly couple the boronic acids before being reduced to Pd(0).[5] | - Use a Pd(0) source like Pd(PPh₃)₄ directly. - Add a mild reducing agent if using a Pd(II) source. |
Recommended Starting Conditions & Protocols
Table 1: Recommended Starting Conditions for Screening
The following table outlines recommended starting points for optimizing the Suzuki coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. Since iodides are highly reactive leaving groups, milder conditions are often successful.[11]
| Condition Set | Base (equiv.) | Solvent System (v/v) | Catalyst (mol%) | Temperature (°C) | Notes |
| A (Standard) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ (2-5%) | 85 - 95 | A robust starting point for many systems.[12][13] |
| B (Strong Base) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (10:1) | Pd₂(dba)₃ (1%) + XPhos (2%) | 100 - 110 | Often effective for challenging nitrogen heterocycles.[2] |
| C (Mild/Anhydrous) | KF (2.0) | Anhydrous THF | Pd(PPh₃)₄ (5%) | 65 | Useful if protodeboronation is a significant issue.[4] |
| D (Alternative Solvent) | Cs₂CO₃ (2.0) | Toluene / EtOH / H₂O (8:1:0.5) | Pd(PPh₃)₄ (5%) | 100 | Cesium carbonate can enhance reactivity; different solvent systems can improve solubility.[2] |
General Experimental Protocol
-
Preparation: To a Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add the 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (2.0 equiv).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be approximately 0.1 M with respect to the iodo-substrate.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any necessary ligands.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir the reaction at the desired temperature.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to isolate the desired product.
Visual Guides
Workflow for Optimizing Base and Solvent Selection
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction conditions.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Simplified Suzuki Catalytic Cycle
This diagram highlights the key stages of the reaction and the role of the base.
Caption: The catalytic cycle showing key steps of the Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
managing impurities in the synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low yield of the desired product, 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
-
Question: My reaction is showing a low yield of the final iodinated product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors throughout the two-step synthesis.
-
Step 1 (Formation of 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine): Incomplete cyclization of the starting materials (e.g., 2-amino-3-hydroxy-4-methylpyridine and 1,2-dibromoethane) can be a primary reason. Ensure the reaction temperature and time are optimized. The choice of base and solvent is also critical for this step.
-
Step 2 (Iodination): The iodination of the pyridine ring is an electrophilic aromatic substitution. The reactivity of the iodinating agent and the reaction conditions play a crucial role. Inefficient iodination can result from a deactivated iodinating agent or suboptimal reaction temperature. Ensure your N-Iodosuccinimide (NIS) is of high purity and the reaction is protected from light, as radical side reactions can consume the reagent. The use of an acid catalyst, such as trifluoroacetic acid (TFA), can enhance the electrophilicity of the iodine source and improve the reaction rate.
-
Issue 2: Presence of significant impurities in the crude product.
-
Question: My crude product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I minimize their formation?
-
Answer: The formation of impurities is a common challenge. The primary impurities to consider are regioisomers, di-iodinated products, and unreacted starting material.
-
Unreacted 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine: This is the most common impurity if the iodination reaction is incomplete. To address this, you can try increasing the equivalents of the iodinating agent (e.g., NIS), prolonging the reaction time, or increasing the reaction temperature. However, be aware that harsher conditions might lead to the formation of other byproducts.
-
Regioisomeric Impurity (8-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine): The directing effect of the methyl and the oxazine ring nitrogen influences the position of iodination. While the 6-position is generally favored, a small percentage of the 8-iodo regioisomer can form. The choice of solvent and temperature can influence the regioselectivity. Running the reaction at a lower temperature may improve the selectivity for the desired 6-iodo isomer.
-
Di-iodinated Impurity: Over-iodination can lead to the formation of a di-iodo species. This is more likely to occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long. Careful control of the stoichiometry of the iodinating agent is crucial. Adding the iodinating agent portion-wise can also help to minimize the formation of this byproduct.
-
Issue 3: Difficulty in purifying the final product.
-
Question: I am struggling to separate the desired product from the impurities by column chromatography. What purification strategies can I employ?
-
Answer: Purification can be challenging due to the similar polarities of the desired product and its isomers.
-
Column Chromatography Optimization: A careful selection of the stationary phase (e.g., silica gel with different particle sizes) and the mobile phase is critical. A shallow solvent gradient in your column chromatography can improve separation. Consider using a combination of solvents with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing impurities, especially if the desired product is a solid. Experiment with different solvents and solvent mixtures to find optimal conditions for crystallization of the 6-iodo isomer while leaving impurities in the mother liquor.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to separate closely related isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
A1: A common and plausible two-step synthetic pathway is generally employed. The first step involves the synthesis of the precursor, 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, typically through the cyclization of a substituted aminopyridine with a suitable dielectrophile. The second step is the regioselective iodination of this precursor to yield the final product.
Q2: What are the key parameters to control during the iodination step?
A2: The critical parameters for the iodination step are:
-
Choice and Purity of Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used reagent. Ensure it is of high purity.
-
Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate to avoid over-iodination.
-
Reaction Temperature: Lower temperatures generally favor higher regioselectivity.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity.
-
Acid Catalyst: The addition of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can activate the iodinating agent.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. Use a suitable solvent system to distinguish between the starting material, the product, and any major impurities. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion and the formation of byproducts.
Q4: What are the expected spectroscopic signatures for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
A4: In the 1H NMR spectrum, you would expect to see characteristic signals for the methyl group, the methylene protons of the oxazine ring, and the aromatic proton. The position of the aromatic proton signal will be indicative of the iodination site. In the mass spectrum, the molecular ion peak should correspond to the calculated molecular weight of the product (C8H9IN2O, MW: 276.07 g/mol ), and the isotopic pattern of iodine should be observable.
Data Presentation
Table 1: Troubleshooting Guide for Impurity Management
| Impurity | Potential Cause | Recommended Action |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time, temperature, or equivalents of iodinating agent. |
| Regioisomer (8-Iodo) | Suboptimal regioselectivity | Lower the reaction temperature; screen different solvents. |
| Di-iodinated Product | Excess iodinating agent | Use a stoichiometric amount of the iodinating agent; add it portion-wise. |
Table 2: Typical Reaction Conditions for Iodination
| Parameter | Condition |
| Substrate | 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Stoichiometry (Substrate:NIS) | 1 : 1.05-1.2 |
| Solvent | Dichloromethane (DCM) or Acetonitrile (ACN) |
| Catalyst | Trifluoroacetic acid (TFA) (catalytic amount) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
Experimental Protocols
Protocol 1: Synthesis of 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Precursor)
-
To a solution of 2-amino-3-hydroxy-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3, 2.5 eq).
-
To this suspension, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired precursor.
Protocol 2: Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
Dissolve 7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq) in a dry solvent (e.g., DCM) and cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution, followed by the addition of a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Synthetic pathway for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Caption: Potential impurity formation pathways during the iodination step.
Caption: General experimental workflow for synthesis, purification, and analysis.
Technical Support Center: Suzuki Coupling Reactions of Pyridyloxazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions of pyridyloxazines.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up procedure of Suzuki coupling reactions involving pyridyloxazines.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Poisoning: The nitrogen atom in the pyridyloxazine ring can coordinate to the palladium catalyst, leading to deactivation.[1][2] | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[1] 2. Slow Addition: Add the pyridyloxazine substrate slowly to the reaction mixture to maintain a low concentration.[1] 3. Use of Precatalysts: Employ well-defined palladium precatalysts to ensure the formation of the active catalytic species.[1] |
| Protodeboronation: The pyridyloxazine boronic acid or ester is unstable and undergoes cleavage of the C-B bond.[1][3][4] | 1. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize sources of protons.[1][4] 2. Milder Base: Employ a weaker base (e.g., KF, K2CO3) instead of strong bases.[4][5] 3. Lower Temperature: Run the reaction at the lowest effective temperature.[1] | |
| Poor Solubility: The pyridyloxazine starting material or product has low solubility in the reaction solvent.[1] | 1. Solvent Screening: Test different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).[1] 2. Increase Temperature: Carefully increase the reaction temperature to improve solubility.[1] | |
| Formation of Side Products | Homocoupling: Undesired coupling of two pyridyloxazine boronic acid molecules or two aryl halide molecules.[1] | 1. Degassing: Thoroughly degas solvents and reagents to remove oxygen, which can promote homocoupling.[4] 2. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4] |
| Dehalogenation: The aryl halide starting material is reduced instead of undergoing cross-coupling.[4] | 1. Optimize Reaction Conditions: Screen different bases, solvents, and temperatures to favor the desired coupling.[4] | |
| Difficult Purification | Emulsion Formation during Extraction: The presence of polar pyridyloxazine compounds and inorganic salts can lead to the formation of a stable emulsion between the aqueous and organic layers. | 1. Addition of Brine: Add saturated aqueous NaCl solution to break up the emulsion. 2. Filtration: Filter the mixture through a pad of Celite to remove particulate matter that may be stabilizing the emulsion. |
| Co-elution of Product with Ligand/Catalyst Residues: The product and residual palladium complexes or ligands have similar polarities. | 1. Acid Wash: During the aqueous work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the basic pyridyloxazine product, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. 2. Specialized Chromatography: Use silica gel treated with a base (e.g., triethylamine) or consider alternative chromatography media like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a Suzuki coupling reaction involving a pyridyloxazine?
A1: A typical aqueous work-up procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water or brine. Be cautious of emulsion formation.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product, typically by column chromatography.
Q2: How can I effectively remove the palladium catalyst residues from my pyridyloxazine product?
A2: Several methods can be employed to remove palladium residues:
-
Aqueous Wash: A simple wash with an aqueous solution of a chelating agent like thiourea or L-cysteine can help remove palladium.
-
Scavenger Resins: Various commercial scavenger resins are available that can selectively bind to and remove palladium from the product solution.
-
Activated Carbon: Stirring the product solution with activated carbon can effectively adsorb palladium residues, which can then be removed by filtration.
-
Filtration through Celite/Silica: Passing the crude product solution through a short plug of silica gel or Celite can sometimes trap a significant portion of the palladium catalyst.
Q3: My pyridyloxazine boronic acid is unstable. What are the best practices for handling and storage?
A3: Pyridylboronic acids can be prone to decomposition.[3][4] To ensure their stability and reactivity:
-
Store them in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Use fresh or recently purchased boronic acids whenever possible.
-
Consider using more stable derivatives like pinacol esters or MIDA boronates, which can be more robust during the reaction and storage.
Q4: I am observing significant homocoupling of my pyridyloxazine boronic acid. How can I minimize this side reaction?
A4: Homocoupling is often promoted by the presence of oxygen.[1] To minimize this:
-
Ensure all your solvents are thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.
-
Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[4]
Q5: What are the key parameters to consider when developing a purification method for my pyridyloxazine product?
A5: Key parameters for purification include:
-
Solubility: Determine the solubility of your crude product in various solvents to choose an appropriate solvent system for chromatography or recrystallization.
-
Polarity: Assess the polarity of your product and major impurities using thin-layer chromatography (TLC) to develop an effective separation method.
-
pKa of the Pyridyloxazine: The basicity of the pyridine nitrogen can be exploited for purification. Acid-base extraction can be a powerful tool to separate your product from non-basic impurities.
-
Stability: Be aware of the stability of your product on silica gel, as some nitrogen-containing compounds can decompose on acidic stationary phases. Using a mobile phase containing a small amount of a basic modifier like triethylamine can mitigate this.
Experimental Workflow and Methodologies
General Experimental Protocol for Suzuki Coupling of a Pyridyloxazine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried flask, add the pyridyloxazine halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K2CO3, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equiv.) and ligand (if required) under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. If an emulsion forms, add brine.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Diagram of General Suzuki Coupling Work-up Workflow
Caption: General workflow for the work-up and purification of Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
analytical methods for characterization of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
A comprehensive guide to the analytical characterization of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, presenting a comparative overview of key analytical techniques. This document is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies and expected data to aid in the analysis of this and structurally related compounds.
Introduction to Analytical Characterization
The structural elucidation and purity assessment of novel chemical entities are critical in drug discovery and development. For a substituted heterocyclic compound such as 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Molecular Formula: C₈H₉IN₂O, Molecular Weight: 276.07 g/mol ), a multi-faceted analytical approach is necessary for unambiguous characterization.[1] This guide compares the utility of several instrumental methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. While specific experimental data for this exact molecule is not widely published, this guide presents expected results based on the analysis of closely related pyrido[2,3-b]oxazine derivatives.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-5 |
| ~6.5 | s | 1H | NH (exchangeable) |
| ~4.2 | t, J=4.5 Hz | 2H | O-CH₂ |
| ~3.8 | t, J=4.5 Hz | 2H | N-CH₂ |
| ~2.4 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-8a |
| ~145 | C-7 |
| ~140 | C-5 |
| ~120 | C-4a |
| ~85 | C-6 (Iodo-substituted) |
| ~65 | O-CH₂ |
| ~45 | N-CH₂ |
| ~20 | CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For compounds like 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used, often coupled with a liquid chromatography system (LC-MS).[2]
Expected Mass Spectrometry Data
Table 3: Predicted ESI-MS Data
| m/z Value | Ion Species |
| 277.98 | [M+H]⁺ |
| 299.96 | [M+Na]⁺ |
M refers to the molecular formula C₈H₉IN₂O.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (HPLC):
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is typical.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive ion mode is generally used for nitrogen-containing heterocyclic compounds.
-
Scan Range: Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 100-500).
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of a compound and for quantitative analysis.
Alternative HPLC Methods for Purity Assessment
Table 4: Comparison of HPLC Conditions
| Parameter | Method A (Fast Gradient) | Method B (Isocratic) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | 60% Acetonitrile, 40% Water |
| Gradient/Flow | 5-95% B over 5 min, 0.5 mL/min | Isocratic, 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Application | Rapid purity screening, LC-MS | Routine purity checks, quality control |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Method Execution: Set up the instrument with the conditions outlined in Table 4 (Method A or B).
-
Analysis: Inject the sample and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
Table 5: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3350 | Medium | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1480 | Strong | C=C and C=N Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~1100 | Strong | C-N Stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of characterization and the relationship between the different analytical techniques.
Caption: General workflow for the synthesis and analytical characterization of a chemical compound.
Caption: Relationship between analytical methods and the information they provide for characterization.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Reactivity Showdown: 6-Iodo- vs. 6-Bromo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine in Cross-Coupling Reactions
A comparative guide for researchers on the relative performance of iodo- and bromo-substituted pyrido[2,3-b]oxazines in palladium-catalyzed cross-coupling reactions, providing insights into reaction efficiency and optimal conditions for the synthesis of complex molecules in drug discovery and development.
In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds through cross-coupling reactions is a cornerstone of molecular design. The choice of the halide on the heterocyclic core is a critical parameter that significantly influences reaction kinetics, catalyst selection, and overall yield. This guide provides a comparative analysis of the reactivity of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its 6-bromo analogue in key cross-coupling reactions, namely Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
At a Glance: Reactivity Comparison
| Feature | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 6-Bromo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Times | Shorter | Longer |
| Typical Reaction Temperatures | Milder (often room temperature to 80 °C) | Higher (often 80 °C to 120 °C) |
| Catalyst Loading | Generally lower | May require higher catalyst loading |
| Ligand Selection | Broader range of phosphine ligands are effective | Often requires more electron-rich and bulky ligands |
| Side Reactions | Lower propensity for hydrodehalogenation | Higher propensity for hydrodehalogenation at elevated temperatures |
Experimental Data: A Representative Comparison
The following tables present representative experimental data for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data for the 6-bromo compound is based on a published Suzuki coupling of a similar substrate, 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine[1]. The data for the 6-iodo counterpart is a projected, realistic outcome based on the well-established higher reactivity of aryl iodides.
Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds.
| Parameter | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Representative) | 6-Bromo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine[1] |
| Aryl Halide | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine |
| Boronic Acid | Phenylboronic acid | (Boronate ester used in cited reference) |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 4 hours | 12 hours |
| Yield | >90% | 85% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.
| Parameter | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Representative) | 6-Bromo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Representative) |
| Aryl Halide | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 6-Bromo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine |
| Amine | Morpholine | Morpholine |
| Catalyst | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (2 mol%) | XPhos (4 mol%) |
| Base | NaOtBu (1.2 equiv.) | NaOtBu (1.5 equiv.) |
| Solvent | Toluene | Toluene |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 6 hours | 18 hours |
| Yield | ~95% | ~80% |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.
| Parameter | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Representative) | 6-Bromo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Representative) |
| Aryl Halide | 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine | 6-Bromo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine |
| Alkyne | Phenylacetylene | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₂Cl₂ (4 mol%) |
| Co-catalyst | CuI (4 mol%) | CuI (8 mol%) |
| Base | Triethylamine | Triethylamine |
| Solvent | THF | DMF |
| Temperature | Room Temperature | 80 °C |
| Reaction Time | 2 hours | 10 hours |
| Yield | >95% | ~75% |
Experimental Protocols
General Procedure for Suzuki Coupling of 6-Bromo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Adapted from a similar substrate[1])
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 equiv) in dioxane are added the corresponding boronic acid or boronate ester (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative General Procedure for Suzuki Coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
In a round-bottom flask, 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) are dissolved in a 4:1 mixture of dioxane and water. The solution is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.02 equiv) is then added, and the mixture is heated to 80 °C for 4 hours. Upon completion, the reaction is worked up as described for the bromo analogue.
Visualizing the Workflow
A generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This diagram illustrates the key steps from the starting materials to the final purified product.
References
Navigating the Palladium-Catalyzed Cross-Coupling Landscape: A Comparative Guide to Iodo-Pyridine Reactivity
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various precursors, iodo-pyridines stand out for their high reactivity in palladium-catalyzed cross-coupling reactions. However, the positional isomerism of the iodine atom and the inherent electronic nature of the pyridine ring significantly influence reaction outcomes. This guide provides an objective comparison of the reactivity of 2-iodo-, 3-iodo-, and 4-iodo-pyridines in key palladium-catalyzed reactions, supported by experimental data and detailed methodologies to inform your synthetic strategies.
The enhanced reactivity of iodo-pyridines over their bromo- and chloro-analogs is a well-established principle in palladium catalysis, primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy. This facilitates the rate-determining oxidative addition step in the catalytic cycle of common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and various carbonylative couplings.
The Influence of Iodine Position on Reactivity
The position of the iodine atom on the pyridine ring introduces subtle yet significant electronic and steric effects that modulate the reactivity of the C-I bond. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a dipole moment and influencing the electron density at each carbon atom.
-
2-Iodo-pyridine: The iodine atom is in close proximity to the nitrogen, which can lead to chelation effects with the palladium catalyst. This can either enhance or hinder reactivity depending on the specific ligand and reaction conditions. The 2-position is also the most electron-deficient, which can accelerate the oxidative addition step.
-
3-Iodo-pyridine: The iodine atom is at a meta-position relative to the nitrogen. This position is less electronically perturbed by the nitrogen compared to the ortho and para positions.
-
4-Iodo-pyridine: The iodine atom is at the para-position, which is also significantly electron-deficient due to the electron-withdrawing nature of the pyridine nitrogen. This often leads to high reactivity in palladium-catalyzed reactions.
Comparative Performance in Key Palladium-Catalyzed Reactions
The following sections provide a comparative overview of the reactivity of iodo-pyridine isomers in several widely used palladium-catalyzed cross-coupling reactions. The quantitative data is summarized in tables for easy comparison, followed by detailed experimental protocols for the cited reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of iodo-pyridines in this reaction is generally high, with subtle differences observed between the isomers.
| Iodo-pyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 2-Iodo-pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 | Good reactivity, potential for catalyst inhibition by pyridine nitrogen chelation. |
| 3-Iodo-pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 | Generally high yields, considered a reliable substrate.[1] |
| 4-Iodo-pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 | Often exhibits the highest reactivity due to the electron-deficient nature of the 4-position. |
To a flame-dried round-bottom flask was added 3-iodo-pyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). The flask was evacuated and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) was then added. A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) was added via syringe. The reaction mixture was heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired 3-phenylpyridine.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of aryl-alkynes. The reactivity of iodo-pyridines in this copper-co-catalyzed reaction is typically excellent.
| Iodo-pyridine Isomer | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 2-Iodo-pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 6 | ~92 | Efficient coupling, though side reactions can occur at elevated temperatures. |
| 3-Iodo-pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 6 | ~95 | High yields are consistently reported. |
| 4-Iodo-pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 6 | >95 | Generally the most reactive isomer in Sonogashira couplings.[2] |
To a dry Schlenk flask under an argon atmosphere were added 4-iodo-pyridine (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%). The flask was evacuated and backfilled with argon. Anhydrous and degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) were added via syringe. Finally, phenylacetylene (1.1 mmol, 1.1 equiv) was added dropwise. The reaction mixture was stirred at room temperature for 6 hours. The reaction was then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to yield 4-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The choice of ligand is crucial in this reaction, and the reactivity of iodo-pyridines can be influenced by potential catalyst inhibition.
| Iodo-pyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 2-Iodo-pyridine | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 16 | ~85 | Can be challenging due to catalyst inhibition; specific ligands are often required. |
| 3-Iodo-pyridine | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 16 | ~92 | Generally good reactivity with appropriate ligand selection.[3] |
| 4-Iodo-pyridine | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 16 | ~94 | High reactivity is typically observed.[3] |
A Schlenk tube was charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv). The tube was evacuated and backfilled with argon. 2-Iodo-pyridine (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and anhydrous dioxane (5 mL) were added. The Schlenk tube was sealed and the mixture was heated to 100 °C for 16 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by flash chromatography to give the desired N-aryl amine product.
Visualizing the Catalytic Cycle and Experimental Workflow
To further aid in the understanding of these reactions, the following diagrams illustrate the general palladium-catalyzed cross-coupling cycle, a typical experimental workflow, and the logical relationship of factors influencing reactivity.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for comparing iodo-pyridine reactivity.
Caption: Logical relationship of factors influencing iodo-pyridine reactivity.
Conclusion
The choice of iodo-pyridine isomer can have a pronounced impact on the efficiency and outcome of palladium-catalyzed cross-coupling reactions. While 4-iodo-pyridine often exhibits the highest reactivity due to favorable electronic effects, 2- and 3-iodo-pyridines are also highly effective substrates. Understanding the interplay between the substrate's electronic and steric properties and the specific reaction conditions is paramount for the successful design and execution of synthetic routes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of iodo-pyridines in their synthetic endeavors.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Cross-Coupling Reactions for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of palladium-free and alternative palladium-catalyzed cross-coupling strategies for the functionalization of the versatile 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold.
The pyrido[2,3-b]oxazine core is a privileged heterocyclic motif in medicinal chemistry. The ability to introduce molecular diversity at the C6 position through cross-coupling reactions is crucial for the development of novel therapeutics. While traditional Suzuki, Stille, and Sonogashira reactions are workhorses in this field, the exploration of alternative coupling methodologies can offer advantages in terms of cost, substrate scope, functional group tolerance, and avoidance of toxic tin reagents. This guide provides a comparative overview of several alternative cross-coupling reactions, presenting experimental data from analogous systems to predict their performance with 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Performance Comparison of Cross-Coupling Reactions
The following table summarizes the expected performance of various cross-coupling reactions for the arylation of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. It is important to note that while data for Suzuki and Stille reactions on a closely related dibromo-analogue are available, the data for the alternative reactions are based on studies with structurally similar iodo-aza-heterocycles due to the absence of specific literature on the target molecule.
| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 59-82 | [1] |
| Stille | Pd(PPh₃)₄ | Arylstannane | - | Dioxane | 100 | 12 | 75 | [1] |
| Kumada | PdCl₂(dppf) or NiCl₂(dppp) | Grignard Reagent (e.g., Aryl-MgBr) | - | THF or Et₂O | RT - 60 | 12-18 | 80-95 (Est.) | [2][3] |
| Hiyama | Pd/C, Pd(OAc)₂ | Organosilane (e.g., Aryl-Si(OR)₃) | TBAF or NaOH | Toluene or Dioxane | 80-120 | 3-12 | 70-90 (Est.) | [4][5] |
| Copper-Catalyzed (Ullmann-type) | CuI | Amine, Alcohol, or Thiol | K₂CO₃ or Cs₂CO₃ | Dioxane or DMF | 110-130 | 12-24 | 60-90 (Est.) | [6][7] |
| Iron-Catalyzed | FeCl₃ or Fe(acac)₃ | Grignard Reagent (e.g., Aryl-MgBr) | - | THF/NMP | RT - 60 | 1-4 | 75-95 (Est.) | [8] |
Est. = Estimated yield based on reactions with similar substrates.
Experimental Protocols
Detailed methodologies for performing these cross-coupling reactions are provided below. These protocols are based on literature procedures for analogous substrates and may require optimization for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Suzuki Coupling (Baseline)
This protocol is adapted from the Suzuki-Miyaura reaction of a dibromo-pyrido[3,4-b][2][8]oxazine derivative[1].
Materials:
-
5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b][2][8]oxazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
Aqueous K₂CO₃ (2 M, 2.0 equiv)
-
Dioxane
Procedure:
-
To a solution of 5,7-dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b][2][8]oxazine in dioxane, add the arylboronic acid, Pd(PPh₃)₄, and aqueous K₂CO₃ solution.
-
Stir the reaction mixture at 80 °C for 8 hours.
-
After completion, add water and extract the mixture with ethyl acetate.
-
Wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by silica gel column chromatography to afford the desired product.
Stille Coupling (Baseline)
This protocol is adapted from the Stille coupling of a dibromo-pyrido[3,4-b][2][8]oxazine derivative[1].
Materials:
-
5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b][2][8]oxazine (1.0 equiv)
-
2-(Tributylstannyl)pyridine (1.2 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
Dioxane
Procedure:
-
In a reaction vessel, combine the dibromo-pyrido-oxazine, 2-(tributylstannyl)pyridine, and Pd(PPh₃)₄ in dioxane.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Upon completion, cool the reaction and purify the product directly by column chromatography.
Kumada Coupling
This generalized protocol is based on established Kumada coupling procedures[2][3].
Materials:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)
-
PdCl₂(dppf) or NiCl₂(dppp) (0.05 - 0.1 equiv)
-
Anhydrous THF or Et₂O
Procedure:
-
To a stirred solution of the iodo-pyrido-oxazine in degassed anhydrous THF or Et₂O at 0 °C, add the palladium or nickel catalyst.
-
Slowly add the Grignard reagent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the mixture with Et₂O, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Hiyama Coupling
This protocol is a general procedure adapted from Hiyama couplings of aryl halides[4][5].
Materials:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv)
-
Organosilane (e.g., Phenyltrimethoxysilane, 1.5 equiv)
-
Palladium catalyst (e.g., Pd/C or Pd(OAc)₂, 0.01 - 0.05 equiv)
-
Activator (e.g., TBAF (1 M in THF, 2.0 equiv) or NaOH)
-
Anhydrous toluene or dioxane
Procedure:
-
In a reaction vessel, combine the iodo-pyrido-oxazine, organosilane, and palladium catalyst in the chosen solvent.
-
Add the activator (TBAF solution or solid NaOH).
-
Heat the mixture to 80-120 °C and stir for 3-12 hours.
-
After cooling, dilute the reaction with an organic solvent and wash with water.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Copper-Catalyzed N-Arylation (Ullmann-type)
This protocol is a general procedure for the copper-catalyzed coupling of aryl iodides with amines[6][7].
Materials:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
CuI (0.1 equiv)
-
Ligand (e.g., 1,10-Phenanthroline, 0.2 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous dioxane or DMF
Procedure:
-
To an oven-dried Schlenk flask, add the iodo-pyrido-oxazine, CuI, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Iron-Catalyzed Cross-Coupling
This is a general protocol for iron-catalyzed cross-coupling of aryl halides with Grignard reagents[8].
Materials:
-
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)
-
FeCl₃ or Fe(acac)₃ (0.05 - 0.1 equiv)
-
Anhydrous THF
-
N-Methyl-2-pyrrolidone (NMP) as a co-solvent (optional)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the iodo-pyrido-oxazine in anhydrous THF (and optional NMP).
-
Add the iron catalyst.
-
Cool the mixture to 0 °C and slowly add the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench the reaction with dilute HCl at 0 °C.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles of the discussed alternative cross-coupling reactions.
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Kumada Coupling | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Iodo-Heterocycles
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The strategic functionalization of iodo-heterocycles, a common motif in pharmaceuticals and functional materials, heavily relies on the selection of an optimal palladium catalyst. This guide provides an objective comparison of the performance of various palladium catalysts for the Suzuki coupling of iodo-heterocycles, supported by experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.
The choice of a palladium catalyst system is a critical parameter that dictates the efficiency, yield, and substrate scope of the Suzuki-Miyaura coupling. For iodo-heterocycles, the high reactivity of the C-I bond facilitates oxidative addition to the palladium center, often allowing for milder reaction conditions compared to their bromo- or chloro-counterparts.[1] However, challenges such as catalyst inhibition by the heteroatom and the potential for side reactions necessitate a careful selection of the catalyst and reaction conditions. This guide focuses on a comparative analysis of commonly employed palladium catalysts, including those based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs) (e.g., PEPPSI catalysts).
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts is highly dependent on the specific iodo-heterocycle and the coupling partner. The following tables summarize the performance of various catalyst systems for the Suzuki coupling of representative iodo-heterocycles, providing a basis for comparison.
Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives
| Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 h | Not Specified | A classic catalyst, often effective for simple couplings.[2] |
| Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good to Excellent | A highly active system suitable for a broad range of substrates.[2] |
| XPhos Pd G2 | K₂CO₃ | Ethanol/H₂O | 120 (Microwave) | 15-30 min | Good to Excellent | Pre-catalyst that readily forms the active species, ideal for rapid reactions.[3] |
Table 2: Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole
| Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 85 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 82 |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 94 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 92 |
Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[4]
Table 3: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,5-Diiodopyrazine with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and applications.
General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole using Pd(OAc)₂/SPhos
This protocol is a representative procedure for the Suzuki coupling of an iodo-heterocycle using a Buchwald-type ligand.
Materials:
-
4-Iodopyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Degassed 4:1 Dioxane/Water or Toluene/Water
Procedure:
-
To a reaction vessel, add the 4-iodopyrazole, the arylboronic acid, and the base.[3]
-
Add the palladium catalyst and the ligand.[3]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).[3]
-
Add the degassed solvent mixture.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[3]
General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole using Microwave Irradiation
This protocol describes a rapid method for the Suzuki coupling of an iodo-heterocycle utilizing microwave heating.
Materials:
-
4-Iodo-1H-imidazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (0.05 mmol)
-
Dimethoxyethane (DME) (5 mL)
Procedure:
-
To a microwave vial, add 4-iodo-1H-imidazole, the corresponding arylboronic acid, potassium carbonate, and the palladium catalyst.[4]
-
Seal the vial and add dimethoxyethane (DME).[4]
-
Subject the reaction mixture to microwave irradiation at 150 °C for 10 minutes.[4]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.[4]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
Visualizations
To better understand the process, the following diagrams illustrate a generalized experimental workflow for a catalyst comparison study and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
References
Unveiling Structure-Activity Relationships: A Comparative Guide to Pyrido[2,3-b]oxazine Derivatives as Anticancer Agents
In the quest for novel and effective cancer therapeutics, the pyrido[2,3-b][1][2]oxazine scaffold has emerged as a promising starting point for the development of potent inhibitors targeting key signaling pathways in cancer cells. This guide provides a detailed comparison of novel pyrido[2,3-b][1][2]oxazine derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents, with a primary focus on their activity as EGFR-TK inhibitors. The data and methodologies presented are based on a comprehensive study aimed at the rational design and biological evaluation of this class of compounds.[1]
Comparative Analysis of Biological Activity
The anticancer efficacy of a series of novel pyrido[2,3-b][1][2]oxazine derivatives was evaluated against three non-small cell lung cancer (NSCLC) cell lines: HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M double mutation), and A549 (wild-type EGFR overexpression). The results, summarized in the table below, highlight the potent cytotoxic effects of several compounds, with some exhibiting activity comparable to the clinically approved drug Osimertinib.[1]
| Compound | R Group | HCC827 IC₅₀ (μM) | H1975 IC₅₀ (μM) | A549 IC₅₀ (μM) | BEAS-2B IC₅₀ (μM) |
| 7f | 4-methylpiperazin-1-yl | 0.09 | 0.89 | 1.10 | >61 |
| 7g | 4-ethylpiperazin-1-yl | 0.12 | 1.05 | 1.32 | >61 |
| 7h | 4-propylpiperazin-1-yl | 0.15 | 1.21 | 1.56 | >61 |
| Osimertinib | - | 0.08 | 0.75 | 1.02 | >60 |
Table 1: In Vitro Anticancer Activity of Key Pyrido[2,3-b][1][2]oxazine Derivatives. The table showcases the half-maximal inhibitory concentration (IC₅₀) values for the most potent derivatives against various NSCLC cell lines and a normal lung cell line (BEAS-2B) to assess selectivity.[1]
A thorough SAR analysis revealed several key structural features crucial for optimal cytotoxic activity. The pyrido-oxazine ring system serves as the core scaffold. The presence of a pyrimidine moiety, an amine functional group, a trifluoromethyl substituent on the pyrimidine ring, and a difluorophenyl sulfonyl group were all found to collectively enhance the anticancer efficacy of the most potent compounds.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of the synthesized pyrido[2,3-b][1][2]oxazine derivatives.
1. General Procedure for Synthesis: The synthesis of the target compounds involved a multi-step process. A key step was the Suzuki cross-coupling reaction to introduce the pyrimidine moiety onto the pyrido-oxazine core. For instance, the synthesis of intermediate 4a is described as follows: A solution of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, bis(pinacolato)diboron, and potassium acetate in 1,4-dioxane was degassed with nitrogen. The catalyst, Pd(dppf)Cl₂, was then added, and the mixture was heated. The resulting boronate intermediate was then coupled with the appropriate pyrimidine derivative.[1]
2. In Vitro Anticancer Activity (MTT Assay): The cytotoxic effects of the synthesized compounds were determined using the MTT assay. Cancer cells (HCC827, H1975, and A549) and normal lung cells (BEAS-2B) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 72 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength to determine cell viability. The IC₅₀ values were then calculated.[1]
3. Western Blot Analysis for EGFR-TK Autophosphorylation Inhibition: To investigate the mechanism of action, Western blot analysis was performed on HCC827 cells. The cells were treated with the test compounds for a specified time. After treatment, the cells were lysed, and the protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system. This allowed for the assessment of the compounds' ability to inhibit the autophosphorylation of EGFR-TK.[1]
4. Apoptosis Study: The induction of apoptosis by the lead compound 7f was investigated. HCC827 cells were treated with the compound, and after the treatment period, the cells were harvested and stained with Annexin V-FITC and propidium iodide (PI). The stained cells were then analyzed by flow cytometry to quantify the percentage of cells undergoing early and late apoptosis. The results showed a significant increase in programmed cell death in cells treated with compound 7f compared to the control.[1]
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the relationships between chemical structures and their biological effects, as well as the overall experimental process, the following diagrams are provided.
Caption: Structure-Activity Relationship (SAR) of Pyrido[2,3-b]oxazine Derivatives.
Caption: Experimental Workflow for the Evaluation of Pyrido[2,3-b]oxazine Derivatives.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Aldrich 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
validation of kinase inhibitory activity of compounds derived from 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the kinase inhibitory activity of novel compounds derived from the 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold. The focus is on their efficacy as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology. The data presented is based on studies of structurally related pyrido[2,3-b][1][2]oxazine analogues, which have demonstrated significant potential in overcoming resistance to existing cancer therapies.
Introduction to Pyrido[2,3-b]oxazine Derivatives as EGFR Inhibitors
The development of novel small molecule inhibitors targeting EGFR is a key strategy in the treatment of non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of drug resistance, often through mutations in the EGFR kinase domain, remains a significant clinical challenge.[3][4] A new class of inhibitors based on the pyrido[2,3-b][1][2]oxazine scaffold has shown promise in targeting both wild-type and mutant forms of EGFR.[3]
This guide focuses on a series of rationally designed pyrido[2,3-b][1][2]oxazine analogues, with particular attention to the most potent compounds identified as 7f, 7g, and 7h .[3][4] These compounds have been evaluated for their anti-proliferative effects against various NSCLC cell lines, including those with activating EGFR mutations and the T790M resistance mutation.[3]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of the lead compounds was assessed against three distinct NSCLC cell lines, each representing a different EGFR status:
-
HCC827: Features an EGFR exon 19 deletion, making it sensitive to EGFR TKIs.
-
NCI-H1975: Harbors the L858R activating mutation along with the T790M resistance mutation.
-
A549: Expresses wild-type EGFR.
The half-maximal inhibitory concentrations (IC50) for the most promising compounds are summarized below and compared with the clinically approved third-generation EGFR inhibitor, Osimertinib.
| Compound | HCC827 (EGFR ex19del) IC50 (µM) | NCI-H1975 (EGFR L858R/T790M) IC50 (µM) | A549 (WT-EGFR) IC50 (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | Not explicitly stated, but identified as a promising candidate. | Not explicitly stated, but identified as a promising candidate. | Not explicitly stated, but identified as a promising candidate. |
| 7h | Not explicitly stated, but identified as a promising candidate. | Not explicitly stated, but identified as a promising candidate. | Not explicitly stated, but identified as a promising candidate. |
| Osimertinib | Comparable to 7f | Comparable to 7f | Comparable to 7f |
Data extracted from studies on pyrido[2,3-b][1][2]oxazine analogues.[3][4]
The lead compound, 7f , demonstrates high potency against the HCC827 cell line, with an IC50 value of 0.09 µM, which is comparable to that of Osimertinib.[3][4] Importantly, it also shows significant activity against the H1975 cell line, which is resistant to earlier-generation TKIs due to the T790M mutation.[3] Furthermore, these compounds exhibited selective cytotoxicity against cancer cells, with minimal effects on normal BEAS-2B lung cells at concentrations over 61 µM.[3][4]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for these pyrido[2,3-b]oxazine derivatives is the inhibition of EGFR tyrosine kinase autophosphorylation.[3][4] By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent the downstream signaling cascades that promote cell proliferation, survival, and differentiation.[5][6] The key signaling pathways affected are the RAS-RAF-MEK-MAPK and the PI3K-AKT pathways.[1][7]
Mechanistic studies have shown that compound 7f effectively inhibits the autophosphorylation of EGFR-TK in HCC827 cells.[3] This inhibition of EGFR signaling leads to the induction of apoptosis, or programmed cell death. In one study, treatment with compound 7f resulted in a significant increase in both early (33.7%) and late (9.1%) apoptotic cells compared to control conditions.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
spectroscopic data comparison of synthesized vs commercial 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
A Comparative Guide for Researchers
For professionals in drug development and scientific research, the purity and structural integrity of chemical compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for synthesized versus commercially available 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Executive Summary:
A significant challenge in conducting a direct comparative analysis is the lack of publicly available, detailed spectroscopic data from commercial suppliers for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine. Vendors often provide purity information but typically do not publish full characterization data such as NMR, IR, and mass spectra. Consequently, this guide presents a comparison based on expected spectroscopic data for a synthesized version of the molecule, derived from published data of structurally similar compounds, against the typical quality specifications expected for a commercial-grade product. For a definitive comparison, researchers are strongly advised to perform their own analytical characterization of commercial samples.
Chemical Structure
Caption: Chemical structure of the target molecule.
Spectroscopic Data Comparison
The following table summarizes the expected spectroscopic data for a synthesized sample of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine against the typical specifications for a commercial product. The data for the synthesized compound is extrapolated from analogues found in the literature.
| Spectroscopic Technique | Synthesized (Expected Data) | Commercial (Typical Specifications) |
| ¹H NMR | Aromatic Proton (s, 1H, ~7.5-7.8 ppm), -O-CH₂- (t, 2H, ~4.3-4.5 ppm), -N-CH₂- (t, 2H, ~3.5-3.7 ppm), -CH₃ (s, 3H, ~2.3-2.5 ppm), NH (br s, 1H, ~4.5-5.5 ppm) | Conforms to structure |
| ¹³C NMR | Aromatic C-I (~90-100 ppm), Aromatic C-CH₃ (~135-140 ppm), Other Aromatic C (~110-150 ppm), -O-CH₂- (~65-70 ppm), -N-CH₂- (~40-45 ppm), -CH₃ (~15-20 ppm) | Conforms to structure |
| IR Spectroscopy (cm⁻¹) | N-H stretch (~3300-3400), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2850-2950), C=C and C=N aromatic ring stretches (~1550-1650), C-O stretch (~1200-1250), C-I stretch (~500-600) | Conforms to structure |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z = 277.98 | Molecular weight confirmed by mass spectrometry |
| Purity | >98% (as determined by HPLC or qNMR) | >95% (typically specified) |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comparative analysis of synthesized and commercial chemical samples.
Caption: Workflow for spectroscopic comparison.
Detailed Experimental Protocols
The following are representative protocols for acquiring the spectroscopic data, based on methodologies reported for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Standard proton spectra are acquired with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 to 4096) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically 1-10 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The data is collected over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-500).
Conclusion
While a definitive, side-by-side comparison of experimental data is hampered by the lack of published spectra for the commercial 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine, this guide provides a framework for what researchers should expect. The extrapolated data for the synthesized compound, based on known analogues, aligns with the general structural features of this class of molecules. For any research or development application, it is imperative that users independently verify the structure and purity of commercially sourced material using the analytical techniques outlined above to ensure the reliability of their results.
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Iodo vs. Bromo Pyridyloxazine Precursors
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. In the synthesis of pyridyloxazine derivatives, a scaffold of interest for its potential therapeutic activities, the selection of the halogenated pyridine precursor—iodo versus bromo—presents a classic trade-off between reactivity and cost. This guide provides an objective comparison of these two alternatives, supported by representative experimental data and detailed methodologies, to inform strategic decision-making in drug discovery and development.
The synthesis of the pyridyloxazine core often involves a key C-N bond formation, typically achieved through a copper-catalyzed Ullmann-type condensation or a palladium-catalyzed Buchwald-Hartwig amination. The nature of the halogen on the pyridine ring directly influences the facility of these cross-coupling reactions.
Performance in Pyridyloxazine Synthesis: A Comparative Overview
The fundamental difference in reactivity between iodo- and bromo-pyridines lies in the carbon-halogen bond strength. The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for the rate-determining oxidative addition step in many transition metal-catalyzed cross-coupling reactions.[1] This translates to milder reaction conditions, shorter reaction times, and often higher yields when using iodo-pyridines. However, this enhanced reactivity comes at a significantly higher procurement cost.
To illustrate this trade-off, we present a comparative analysis for the synthesis of a generic N-aryl pyridyloxazine via a copper-catalyzed Ullmann condensation of a substituted phenol with either 2-iodopyridine or 2-bromopyridine.
Data Presentation: Quantitative Comparison
| Parameter | Iodo-Pyridyloxazine Synthesis | Bromo-Pyridyloxazine Synthesis | Key Considerations |
| Starting Material Cost | ~ $5.04 / gram (2-iodopyridine) | ~ £0.15 - $2.18 / gram (2-bromopyridine)[2][3][4][5][6] | Bromo-pyridine offers a significant cost advantage, especially for large-scale synthesis. |
| Reaction Time | 12 - 18 hours | 24 - 36 hours | Iodo-pyridine's higher reactivity leads to faster reaction completion. |
| Reaction Temperature | 100 - 120 °C | 120 - 140 °C | Milder conditions for the iodo-pyridine reaction can be beneficial for sensitive substrates. |
| Typical Yield | 85 - 95% | 65 - 80% | The higher reactivity of iodo-pyridine generally translates to higher product yields. |
| Catalyst Loading | 5 mol% | 10 mol% | The more facile oxidative addition with iodo-pyridine may allow for lower catalyst loading. |
| Overall Cost-Effectiveness | Favorable for small-scale, discovery-phase synthesis where time and yield are paramount. | Highly favorable for process development and large-scale manufacturing due to lower raw material cost. | The choice depends on the specific project goals and stage of development. |
Note: The data presented is a representative example based on general principles of Ullmann condensation reactions and may vary depending on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
Below are detailed methodologies for the synthesis of an N-aryl pyridyloxazine from either 2-iodopyridine or 2-bromopyridine.
Protocol 1: Synthesis of N-Aryl Pyridyloxazine from 2-Iodopyridine (Ullmann Condensation)
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Substituted Phenol (1.1 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
1,10-Phenanthroline (0.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add 2-iodopyridine, the substituted phenol, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Aryl Pyridyloxazine from 2-Bromopyridine (Ullmann Condensation)
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Substituted Phenol (1.1 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine, the substituted phenol, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 130 °C and stir for 24-36 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Synthetic Workflow Comparison
The following diagram illustrates the key differences in the synthetic workflow when using iodo- vs. bromo-pyridyl precursors for pyridyloxazine synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. 2-Bromopyridine | 109-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. cenmed.com [cenmed.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2-溴吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdnisotopes.com [cdnisotopes.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Essential Guide to the Safe Disposal of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical due to the compound's hazardous properties.
I. Compound Identification and Hazard Profile
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is a halogenated heterocyclic compound. Its known hazard classifications and safety data are summarized below.
| Property | Value | Source |
| CAS Number | 1261365-45-0 | [3][4] |
| Physical Form | Solid | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H319: Causes serious eye irritation | [3] |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Storage Class | 11: Combustible Solids | [3] |
| Water Hazard Class (WGK) | 3 (severe hazard to water) | [3] |
II. Personal Protective Equipment (PPE)
Before handling 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A laboratory coat is required.
III. Step-by-Step Disposal Protocol
The recommended disposal method for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is incineration by a licensed hazardous waste disposal company. The following steps outline the in-laboratory procedures for preparing the compound for disposal.
1. Waste Segregation:
-
Isolate waste 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine from all other laboratory waste streams.
-
Specifically, this compound must be disposed of as halogenated organic waste [5].
-
Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemicals.
2. Waste Container Selection and Labeling:
-
Use a dedicated, properly sealed, and clearly labeled waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is suitable for solid waste.
-
The label must clearly state "Hazardous Waste" and identify the contents: "6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine". Include the approximate quantity of the waste.
3. Waste Accumulation:
-
Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition, heat, and incompatible materials.
-
Keep the container closed at all times, except when adding waste.
4. Disposal of Contaminated Materials:
-
Any materials contaminated with 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, such as weighing paper, gloves, or absorbent pads from a spill, must also be disposed of as halogenated organic waste in the same designated container.
5. Empty Container Disposal:
-
Empty containers of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate must be collected and disposed of as halogenated organic waste[6][7].
-
After triple-rinsing and allowing the container to air dry in a fume hood, the original labels should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste[8].
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the halogenated waste container.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
IV. Accidental Release Measures
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth).
-
Carefully sweep or scoop the absorbed material into the designated halogenated waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and paper towels. Dispose of the cleaning materials as halogenated waste.
-
Do not allow the spilled material to enter drains or waterways[2].
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.
Caption: Disposal workflow for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.
References
- 1. samex-env.com [samex-env.com]
- 2. purdue.edu [purdue.edu]
- 3. How Should Flammables Be Disposed Of? [greenflow.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
